(3-Bromopyridin-2-yl)methanol-d2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H6BrNO |
|---|---|
Molekulargewicht |
190.03 g/mol |
IUPAC-Name |
(3-bromopyridin-2-yl)-dideuteriomethanol |
InChI |
InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2/i4D2 |
InChI-Schlüssel |
FTTLCYCJDYIEFO-APZFVMQVSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=C(C=CC=N1)Br)O |
Kanonische SMILES |
C1=CC(=C(N=C1)CO)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of (3-Bromopyridin-2-yl)methanol-d2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthetic pathway for (3-Bromopyridin-2-yl)methanol-d2, a deuterated isotopologue of (3-Bromopyridin-2-yl)methanol. This compound serves as a valuable tool in medicinal chemistry and drug development, primarily as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies. The synthesis involves a two-step process commencing with the oxidation of 3-bromo-2-methylpyridine (B185296) to the key intermediate, 3-bromo-2-pyridinecarboxaldehyde, followed by a deuterium-labeling reduction.
Core Synthesis Pathway
The synthesis of this compound is achieved through a straightforward and efficient two-step sequence. The initial step involves the oxidation of commercially available 3-bromo-2-methylpyridine to 3-bromo-2-pyridinecarboxaldehyde. The subsequent and final step is the critical reduction of the aldehyde functionality using a deuterated reducing agent, sodium borodeuteride (NaBD4), to introduce the deuterium (B1214612) atoms at the benzylic position, yielding the desired labeled product.
Data Presentation
Table 1: Synthesis of 3-Bromo-2-pyridinecarboxaldehyde
| Parameter | Value | Reference |
| Reactants | ||
| 3-Bromo-2-methylpyridine | 1.0 eq | [1] |
| Selenium Dioxide | 4.0 eq | [1] |
| Reaction Conditions | ||
| Solvent | Dioxane | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 48 hours | [1] |
| Product | ||
| Yield | 63% | [1] |
Table 2: Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 3-Bromo-2-pyridinecarboxaldehyde | 1.0 eq |
| Sodium Borodeuteride (NaBD4) | 1.1 eq (Typical) |
| Reaction Conditions | |
| Solvent | Methanol (B129727) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours (Typical) |
| Product | |
| Yield | >90% (Estimated) |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-pyridinecarboxaldehyde
Materials:
-
3-Bromo-2-methylpyridine
-
Selenium Dioxide (SeO2)
-
Dioxane
-
Standard glassware for reflux and filtration
-
Column chromatography apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methylpyridine (1.0 eq) in dioxane.
-
To the stirred solution, add selenium dioxide (4.0 eq).
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
After cooling to room temperature, filter the mixture to remove the solid selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-pyridinecarboxaldehyde as a light yellow solid.[1]
Step 2: Synthesis of this compound
Materials:
-
3-Bromo-2-pyridinecarboxaldehyde
-
Sodium Borodeuteride (NaBD4)
-
Methanol
-
Standard glassware for reactions at reduced temperatures
-
Magnetic stirrer
-
Rotary evaporator
-
Extraction funnel
Procedure:
-
Dissolve 3-bromo-2-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Mandatory Visualization
References
An In-depth Technical Guide to the Physical Properties of (3-Bromopyridin-2-yl)methanol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the deuterated compound (3-Bromopyridin-2-yl)methanol-d2 and its non-deuterated analog, (3-Bromopyridin-2-yl)methanol. Given the limited direct experimental data for the deuterated species, this guide also includes detailed, standardized experimental protocols for determining key physical characteristics. The application of such compounds as versatile intermediates in pharmaceutical and agrochemical research is also discussed.
Core Physical Properties
Quantitative data for this compound and its non-deuterated counterpart are summarized below. It is important to note that experimentally determined values for the deuterated compound are not widely available in the literature; therefore, some properties are based on the non-deuterated form.
| Property | This compound | (3-Bromopyridin-2-yl)methanol | Data Source Citation |
| Molecular Weight | 190.03 g/mol | 188.024 g/mol | [1],[2] |
| Physical State | Solid (inferred) | Solid | [2] |
| Relative Density | Not Determined | 1.668 | [2] |
| Melting Point | Not Determined | Not Widely Reported | |
| Solubility | Not Determined | Not Widely Reported |
Note: The physical state of the deuterated compound is inferred from its non-deuterated analog.
Applications in Research and Development
(3-Bromopyridin-2-yl)methanol and its deuterated form are valuable building blocks in organic synthesis. The bromine atom and the hydroxymethyl group provide two reactive sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and oxidation or conversion of the alcohol functionality.[3]
Deuterated compounds like this compound are primarily utilized as tracers or internal standards for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The incorporation of deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of solid organic compounds like this compound.
The melting point is a crucial indicator of a compound's purity.
Principle: The temperature range over which a solid substance transitions to a liquid is measured. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to obtain an approximate melting point.
-
The apparatus is allowed to cool.
-
A second sample is heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Solubility provides insight into a compound's behavior in various solvent systems, which is critical for reaction setup, purification, and formulation.
Principle: The extent to which a solute dissolves in a solvent to form a homogeneous solution is determined qualitatively. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Spatula
-
Graduated pipettes
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)
Procedure:
-
Approximately 25 mg of the compound is placed into a small test tube.
-
0.75 mL of the selected solvent is added in small portions.
-
After each addition, the test tube is vigorously shaken or vortexed.
-
The solubility is observed and can be classified as:
-
Soluble: The entire solid dissolves.
-
Partially soluble: Some of the solid dissolves.
-
Insoluble: No visible dissolution of the solid.
-
-
This process is repeated with a variety of solvents of differing polarities.
The density of a solid is its mass per unit volume.
Principle: The volume of a known mass of the solid is determined by fluid displacement.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
A liquid in which the solid is insoluble (e.g., water or a non-reactive organic solvent)
Procedure:
-
A known mass of the solid compound is accurately weighed using an analytical balance.
-
A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume (V1) is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
The new volume (V2) is recorded.
-
The volume of the solid is calculated as V = V2 - V1.
-
The density (ρ) is calculated using the formula: ρ = mass / V.
Visualized Workflow: Synthetic Application
The following diagram illustrates a generalized workflow for the application of (3-Bromopyridin-2-yl)methanol as a building block in the synthesis of more complex molecules, a common practice in drug discovery.
References
Technical Guide: (3-Bromopyridin-2-yl)methanol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Bromopyridin-2-yl)methanol-d2, a deuterated isotopologue of (3-Bromopyridin-2-yl)methanol. This document covers its molecular weight, synthesis, and analytical characterization, as well as potential applications in studying relevant biological signaling pathways.
Core Data: Molecular Weight
The incorporation of deuterium (B1214612) in place of hydrogen atoms alters the molecular weight of a compound without significantly changing its chemical properties. This makes deuterated compounds invaluable as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as tracers in metabolic studies.[1][2] The molecular formula of (3-Bromopyridin-2-yl)methanol is C₆H₆BrNO.[3] For the deuterated variant, this compound, two hydrogen atoms are replaced by deuterium, resulting in the molecular formula C₆H₄D₂BrNO.
The calculated molecular weights are summarized in the table below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| (3-Bromopyridin-2-yl)methanol | C₆H₆BrNO | 188.02 |
| This compound | C₆H₄D₂BrNO | 190.03 |
Experimental Protocols
Synthesis of this compound
dot
Protocol:
-
Esterification: 3-Bromopicolinic acid is converted to its corresponding methyl ester. This can be achieved by reacting the acid with thionyl chloride to form the acid chloride, followed by the addition of methanol (B129727).
-
Reduction: The methyl ester of 3-bromopicolinic acid is then reduced using a deuterium-donating reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step introduces the two deuterium atoms onto the methanol moiety.
-
Work-up and Purification: The reaction is carefully quenched, and the crude product is extracted. Purification is typically performed using column chromatography to yield the final this compound.
Alternative synthetic strategies include the direct H-D exchange of (3-Bromopyridin-2-yl)methanol using a suitable catalyst and a deuterium source like D₂O.[4][5]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for confirming the identity and isotopic enrichment of deuterated compounds.
¹H NMR Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum. The spectrum is expected to show the signals for the aromatic protons of the pyridine (B92270) ring. The signal corresponding to the methylene (B1212753) protons of the methanol group should be significantly diminished or absent, confirming successful deuteration.
-
Analysis: The degree of deuteration can be estimated by comparing the integration of the residual methylene proton signal to the integration of the aromatic proton signals.
²H NMR Protocol:
-
Sample Preparation: Prepare a more concentrated solution of the compound in a non-deuterated solvent.
-
Data Acquisition: Acquire the ²H NMR spectrum. A signal corresponding to the deuterium atoms on the methanol group should be observed.[7]
-
Analysis: The chemical shift of the deuterium signal will be very similar to the corresponding proton signal in the ¹H NMR spectrum.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the deuterated compound and to determine the level of isotopic enrichment.
MS Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, for example, via gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Data Acquisition: Obtain the mass spectrum of the compound.
-
Analysis: The molecular ion peak in the mass spectrum of this compound should be observed at an m/z value that is two units higher than that of the non-deuterated compound, confirming the incorporation of two deuterium atoms. The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic enrichment.[8][9]
Potential Biological Relevance and Signaling Pathways
Pyridinylmethanol derivatives have been investigated for their activity at various biological targets.[10][11] Given the structural similarity of (3-Bromopyridin-2-yl)methanol to molecules known to interact with neurotransmitter receptors, potential signaling pathways of interest include the nicotinic acetylcholine (B1216132) receptor (nAChR) and GABA receptor pathways.[12][13][14]
Nicotinic Acetylcholine Receptor (nAChR) Signaling
The nAChRs are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems.[14][15] Activation of nAChRs, particularly the α7 and α4β2 subtypes, can lead to the influx of Ca²⁺, which in turn triggers downstream signaling cascades, such as the PI3K-Akt pathway, known to be involved in neuroprotection and cell survival.[12][16]
dot
This compound, as a stable isotope-labeled analog, could be utilized in metabolic fate or pharmacokinetic studies of related compounds that modulate this pathway. The deuteration would allow for precise quantification and differentiation from endogenous molecules in complex biological matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. google.com [google.com]
- 6. allanchem.com [allanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 15. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 16. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Bromopyridin-2-yl)methanol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Bromopyridin-2-yl)methanol-d2, a deuterated analog of (3-Bromopyridin-2-yl)methanol. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope-labeled compounds as internal standards and tracers in preclinical and clinical studies.
Introduction
This compound is the deuterium-labeled form of (3-Bromopyridin-2-yl)methanol. The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into the molecular structure provides a distinct mass signature that is invaluable for quantitative analysis using mass spectrometry. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The use of deuterated internal standards is a widely accepted practice to improve the accuracy, precision, and robustness of bioanalytical methods by compensating for variability in sample preparation, matrix effects, and instrument response.[1]
Beyond its role as an internal standard, deuterium labeling can also be employed to investigate the metabolic fate of drug candidates. The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can be utilized to probe metabolic pathways and potentially develop "metabolically shielded" drug candidates with improved pharmacokinetic profiles.
Commercial Suppliers
This compound is available from specialized chemical suppliers. The primary commercial source identified is MedChemExpress (MCE). It is crucial to obtain a certificate of analysis from the supplier to confirm the isotopic purity and chemical purity of the compound.
Physicochemical Properties and Quantitative Data
The following tables summarize the key physicochemical properties and quantitative data for both this compound and its non-deuterated analog.
Table 1: General Information and Physical Properties
| Property | This compound | (3-Bromopyridin-2-yl)methanol |
| IUPAC Name | (3-bromopyridin-2-yl)methan-d2-ol | (3-bromopyridin-2-yl)methanol |
| Molecular Formula | C₆H₄D₂BrNO | C₆H₆BrNO |
| Molecular Weight | 190.04 g/mol | 188.02 g/mol |
| CAS Number | Not available | 52378-64-0 |
| Appearance | Solid | Solid |
| Purity | ≥98% (as specified by supplier) | ≥95-97% (supplier dependent) |
| Isotopic Purity | >99% Deuterium incorporation (typical) | Not Applicable |
Table 2: Supplier-Specific Information for (3-Bromopyridin-2-yl)methanol
| Supplier | Purity | Product Code |
| Fluorochem | 95% | F092233 |
| BLD Pharmatech | 97% | 52378-64-0 |
| Sigma-Aldrich | 97% | SY3H3D677368 |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved by the reduction of the commercially available 3-bromo-2-pyridinecarboxylic acid or its corresponding methyl ester. The use of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), will introduce the two deuterium atoms onto the methanol (B129727) moiety.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis
Step 1: Esterification of 3-Bromo-2-pyridinecarboxylic Acid
-
To a solution of 3-bromo-2-pyridinecarboxylic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-bromo-2-pyridinecarboxylate.
Step 2: Reduction with Lithium Aluminum Deuteride (LiAlD₄)
-
To a solution of methyl 3-bromo-2-pyridinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (20 mL/g) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum deuteride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the sequential addition of water (x mL), 15% aqueous sodium hydroxide (B78521) (x mL), and water (3x mL), where x is the mass of LiAlD₄ used.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Application as an Internal Standard in LC-MS/MS Analysis
This compound is an excellent internal standard for the quantification of its non-deuterated analog or structurally related compounds in biological matrices. The following is a generalized protocol for its use.
Caption: Workflow for using this compound as an internal standard.
Representative Experimental Protocol: LC-MS/MS Analysis
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte (e.g., (3-Bromopyridin-2-yl)methanol) and the internal standard (IS), this compound, in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions.
2. Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the IS working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Analyte ((3-Bromopyridin-2-yl)methanol): Precursor ion [M+H]⁺ → Product ion
-
Internal Standard (this compound): Precursor ion [M+H]⁺ → Product ion
-
4. Data Analysis:
-
Integrate the peak areas of the analyte and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Conclusion
This compound is a valuable tool for researchers in drug development and bioanalysis. Its primary application as an internal standard in LC-MS and GC-MS assays significantly enhances the reliability and accuracy of quantitative measurements. While detailed public information on this specific molecule is limited, this guide provides a comprehensive overview based on available data and established scientific principles, offering a solid foundation for its practical application in a research setting. Researchers are encouraged to consult with suppliers for detailed product specifications and to develop and validate methods specific to their analytical needs.
References
An In-depth Technical Guide to (3-Bromopyridin-2-yl)methanol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Bromopyridin-2-yl)methanol-d2, a deuterated isotopologue of (3-Bromopyridin-2-yl)methanol (B1282956). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its role as an internal standard in bioanalytical studies.
Chemical Structure and Properties
This compound is a pyridine (B92270) derivative where the two hydrogen atoms of the hydroxymethyl group are replaced with deuterium (B1214612). This isotopic labeling is crucial for its primary application as an internal standard in quantitative mass spectrometry-based assays.
Table 1: Chemical and Physical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | (3-Bromopyridin-2-yl)methanol |
| Molecular Formula | C₆H₄D₂BrNO | C₆H₆BrNO[1] |
| Molecular Weight | 190.03 g/mol [2] | 188.02 g/mol [1] |
| CAS Number | 2170188-53-9[2] | 52378-64-0[1] |
| IUPAC Name | (3-Bromopyridin-2-yl)met(an-d2)ol | (3-Bromopyridin-2-yl)methanol |
| Appearance | Predicted: Solid | Solid |
| Boiling Point | Not available | 260.9±25.0 °C (Predicted)[3] |
| Density | Not available | 1.668±0.06 g/cm³ (Predicted)[3] |
Synthesis and Characterization
Proposed Experimental Protocol for Synthesis
A likely synthetic pathway involves the reduction of a commercially available precursor, such as methyl 3-bromopicolinate or 3-bromopicolinaldehyde, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Preparation of the Reaction Mixture: To a solution of methyl 3-bromopicolinate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of lithium aluminum deuteride (LiAlD₄) (1.1 eq) in anhydrous THF is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.
-
Extraction and Purification: The resulting suspension is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on the structure and data from its non-deuterated analog.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | The characteristic singlet for the methylene (B1212753) protons (-CH₂OH) in the non-deuterated compound (around 4.7 ppm) will be absent. The aromatic proton signals of the pyridine ring will remain. |
| ¹³C NMR | The carbon of the deuterated methylene group (-CD₂OH) will show a triplet in the proton-coupled spectrum due to C-D coupling and will have a significantly lower intensity in the proton-decoupled spectrum compared to the non-deuterated analog. |
| Mass Spec. | The molecular ion peak will be observed at m/z 190/192, reflecting the isotopic pattern of bromine and the presence of two deuterium atoms. This is a 2-unit mass shift compared to the non-deuterated compound (m/z 188/190). |
| IR Spec. | The C-D stretching vibrations will appear in the region of 2100-2250 cm⁻¹, which is a lower frequency than the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated analog. The O-H stretching band will be present. |
Applications in Drug Development and Research
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Deuterated internal standards are considered the gold standard in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: They have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4]
-
Co-elution: The deuterated standard co-elutes with the analyte, which helps to compensate for matrix effects that can suppress or enhance the analyte signal.[5]
-
Improved Accuracy and Precision: The use of a deuterated internal standard corrects for variability in extraction recovery, injection volume, and instrument response, leading to more accurate and precise quantification.[5][6]
Experimental Workflow: Use as an Internal Standard in LC-MS/MS
The following diagram illustrates the typical workflow for using this compound as an internal standard for the quantification of its non-deuterated analog in a biological matrix (e.g., plasma).
Caption: Workflow for the use of this compound as an internal standard.
Conclusion
This compound is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. Its primary utility as a deuterated internal standard allows for highly accurate and precise quantification of its non-deuterated analog in complex biological matrices. The synthetic route, while not explicitly documented, can be reliably predicted based on standard organic chemistry principles. The information provided in this guide serves as a comprehensive resource for the effective utilization of this compound in a research setting.
References
- 1. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (3-bromopyridin-2-yl)methanol [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. texilajournal.com [texilajournal.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Stability and Storage of (3-Bromopyridin-2-yl)methanol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Bromopyridin-2-yl)methanol-d2. Given the limited direct stability data for the deuterated form, this document extrapolates from data on the non-deuterated parent compound, (3-Bromopyridin-2-yl)methanol, and established best practices for the handling and stability testing of deuterated compounds.
Physicochemical Properties and Storage Recommendations
Table 1: Summary of Physicochemical Properties and Recommended Storage for (3-Bromopyridin-2-yl)methanol and its Deuterated Analog
| Property | (3-Bromopyridin-2-yl)methanol | This compound | Data Source |
| Molecular Formula | C₆H₆BrNO | C₆H₄D₂BrNO | - |
| Molecular Weight | ~188.02 g/mol [1] | ~190.03 g/mol [2] | [1][2] |
| Physical Form | Solid | Solid | |
| Recommended Storage | Refrigerator (2-8°C) [3] | Store in a tightly-closed container in a cool, dry, well-ventilated area. Long-term storage at 2-8°C is recommended. [3] | [3] |
| Shipping Temperature | Room Temperature | Room Temperature[2] | [2] |
Note: Deuteration is expected to have a minimal impact on the macroscopic physicochemical properties like physical form and general storage temperature. However, it can influence metabolic stability.[2][4]
Stability Considerations and Potential Degradation Pathways
The stability of this compound can be influenced by temperature, light, humidity, and pH.[5][6] Stress testing, also known as forced degradation, is crucial to identify potential degradation products and establish the intrinsic stability of the molecule.[5][7]
Potential Degradation Pathways to Investigate:
-
Oxidation: The alcohol moiety could be susceptible to oxidation to form the corresponding aldehyde or carboxylic acid.
-
Hydrolysis: While generally stable, extreme pH conditions could potentially lead to degradation.
-
Photodegradation: Exposure to light, particularly UV, may induce degradation.[6]
-
Thermal Degradation: Elevated temperatures can accelerate degradation processes.[6][7]
A critical aspect of stability for deuterated compounds is the potential for H/D back-exchange, where the deuterium (B1214612) atoms are replaced by protons from the surrounding medium.[7] This is particularly relevant in protic solvents or biological matrices.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments should be conducted. The following protocols are based on established guidelines for stability testing of pharmaceutical compounds.
Protocol 1: H/D Back-Exchange Stability Assessment[8]
Objective: To determine the stability of the deuterium label under conditions relevant to experimental use.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., acetonitrile, DMSO).
-
Incubation: Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).
-
Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).
-
Extract the compound from the matrix if necessary (e.g., using protein precipitation or liquid-liquid extraction).
-
Analysis: Analyze the samples using LC-MS to monitor the mass isotopologue distribution over time. A shift towards lower masses indicates H/D back-exchange.
-
Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.
Protocol 2: Forced Degradation Study[6][8]
Objective: To identify potential degradation pathways and products under stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at a specified temperature.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and incubate.
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.
-
-
Time Points: Collect samples at various time points for each condition.
-
Analysis: Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection, to quantify the amount of the parent compound remaining and identify any major degradation products.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive stability assessment of a deuterated compound like this compound.
Caption: Workflow for Stability Assessment of Deuterated Compounds.
Handling and Safety Precautions
Based on the safety data for the non-deuterated analog, (3-Bromopyridin-2-yl)methanol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]
References
- 1. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of (3-Bromopyridin-2-yl)methanol-d2
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical research and development, the isotopic purity of deuterated compounds is a critical parameter. This technical guide delves into the core principles and methodologies for assessing the isotopic purity of (3-Bromopyridin-2-yl)methanol-d2, a deuterated building block with potential applications in metabolic studies and as an internal standard in analytical assays. Understanding and quantifying the isotopic distribution within a sample is paramount for ensuring data integrity and the reliability of experimental outcomes.
The Significance of Isotopic Purity
Deuterium-labeled compounds, such as this compound, are powerful tools in drug discovery and development. They are instrumental in investigating metabolic pathways, determining pharmacokinetic profiles, and serving as internal standards for quantitative analysis by mass spectrometry.[1][2] The substitution of hydrogen with deuterium (B1214612) can alter the metabolic fate of a molecule, often leading to improved pharmacokinetic properties. However, the synthesis of deuterated compounds rarely results in 100% isotopic purity.[3] The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d2, d1, and d0 species).[3] Therefore, rigorous characterization of the isotopic distribution is a regulatory and scientific necessity.
Quantitative Analysis of Isotopic Purity
The determination of isotopic purity involves the quantification of the different isotopologues present in the sample. The following table summarizes a typical, albeit hypothetical, isotopic distribution for a batch of this compound.
| Isotopologue | Deuterium Content | Molar Ratio (%) |
| This compound | d2 | 98.5 |
| (3-Bromopyridin-2-yl)methanol-d1 | d1 | 1.3 |
| (3-Bromopyridin-2-yl)methanol-d0 | d0 | 0.2 |
Experimental Protocols for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and isotopic composition of a molecule.[1][3] Both ¹H-NMR and ²H-NMR can be employed for this purpose.
¹H-NMR Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of a suitable internal standard with a well-resolved signal that does not overlap with the analyte signals.
-
Instrument Setup: Acquire the ¹H-NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Obtain a quantitative ¹H-NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Ensure a long relaxation delay to allow for complete relaxation of all protons.
-
Data Processing and Analysis: Integrate the signals corresponding to the residual protons at the deuterated positions. The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of a proton signal at a non-deuterated position within the molecule or the internal standard.
²H-NMR Protocol:
-
Sample Preparation: Prepare a concentrated solution of the deuterated compound in a protonated solvent.
-
Instrument Setup: Tune the NMR spectrometer to the deuterium frequency.
-
Data Acquisition: Acquire the ²H-NMR spectrum.
-
Data Processing and Analysis: The presence of a signal at the expected chemical shift for the deuterium atom confirms its incorporation. The relative integrals of different deuterium signals can provide information about the distribution of deuterium in the molecule.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[6][7] It is particularly well-suited for determining the relative abundance of different isotopologues. High-resolution mass spectrometry (HRMS) is often preferred for its ability to resolve closely spaced isotopic peaks.[6][7]
LC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatography (LC) system to separate the analyte from any impurities. A reversed-phase C18 column is often suitable.
-
Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.[6][7] Acquire the mass spectrum in full scan mode.
-
Data Analysis: Determine the relative intensities of the ion peaks corresponding to the different isotopologues (d0, d1, and d2). The isotopic purity is calculated from the relative abundances of these peaks after correcting for the natural isotopic abundance of other elements in the molecule.[8]
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and isotopic purity determination of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Deuterated Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing deuterated bromopyridine derivatives. The strategic incorporation of deuterium (B1214612) into molecules is a critical tool in drug discovery and development, offering the potential to modulate pharmacokinetic profiles and elucidate metabolic pathways. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic strategies to aid in methodological selection.
Core Synthetic Strategies
The synthesis of deuterated bromopyridine derivatives can be broadly categorized into three main approaches:
-
Direct Hydrogen-Deuterium (H/D) Exchange: This is a widely utilized method that involves the direct replacement of hydrogen atoms with deuterium on the bromopyridine scaffold. This approach is attractive due to its atom economy and the potential for late-stage functionalization.
-
Synthesis via Organometallic Intermediates: This strategy involves the formation of an organometallic species from the bromopyridine, which is then quenched with a deuterium source. This method offers high regioselectivity.
-
Synthesis from Deuterated Precursors: This classical approach involves building the bromopyridine molecule from precursors that already contain deuterium.
Direct Hydrogen-Deuterium (H/D) Exchange
Direct H/D exchange is a powerful technique for introducing deuterium into bromopyridine rings. The regioselectivity and efficiency of the exchange are highly dependent on the catalytic system employed.
Base-Catalyzed H/D Exchange
Base-catalyzed H/D exchange is an efficient and economical strategy for deuterium labeling. The use of a weak base like potassium carbonate (K₂CO₃) in the presence of a phase-transfer catalyst such as 18-crown-6 (B118740) can achieve high levels of deuterium incorporation with excellent site-selectivity. The bromide substituent can act as a removable directing group, enhancing the acidity of adjacent protons.[1]
Experimental Protocol: K₂CO₃/18-Crown-6-Catalyzed H/D Exchange of 3-Bromopyridine (B30812) [1]
-
Materials: 3-Bromopyridine, D₂O, DMSO-d₆, K₂CO₃, 18-crown-6.
-
Procedure:
-
To a reaction vessel, add 3-bromopyridine (1.0 mmol), K₂CO₃ (0.3 mmol), and 18-crown-6 (0.3 mmol).
-
Add a mixture of D₂O (15 mmol) and DMSO-d₆ (8 mmol).
-
Seal the vessel and heat the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deuterated 3-bromopyridine.
-
Quantitative Data for Base-Catalyzed H/D Exchange
| Substrate | Product | Deuterium Incorporation (%) | Yield (%) | Reference |
| 3-Bromopyridine | 4-Deutero-3-bromopyridine | >98 | 72 | [1] |
| 4-Bromopyridine | 3,5-Dideutero-4-bromopyridine | 95 (at C3), 95 (at C5) | 70 | [1] |
| 2-Methoxy-4-bromopyridine | 3-Deutero-2-methoxy-4-bromopyridine | 96 | 80 | [1] |
| 2,6-Dibromopyridine | 3,5-Dideutero-2,6-dibromopyridine | 98 (at C3), 98 (at C5) | 90 | [1] |
Silver-Catalyzed H/D Exchange
Silver salts, such as silver carbonate (Ag₂CO₃), can effectively catalyze the H/D exchange of (hetero)aryl bromides using D₂O as the deuterium source. This method is highly efficient, operationally simple, and applicable to a wide range of substrates, including bioactive molecules.[2]
Experimental Protocol: Ag(I)-Catalyzed H/D Exchange of Bromopyridines [2]
-
Materials: Bromopyridine substrate, Ag₂CO₃, D₂O, and a suitable solvent (e.g., dioxane).
-
Procedure:
-
In a sealed tube, combine the bromopyridine substrate (0.5 mmol), Ag₂CO₃ (0.1 mmol), and D₂O (2.0 mL) in dioxane (1.0 mL).
-
Heat the mixture at a specified temperature (e.g., 120°C) for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Quantitative Data for Silver-Catalyzed H/D Exchange
| Substrate | Deuterium Incorporation (%) | Yield (%) | Reference |
| 2-Bromopyridine | 95 (at C6) | 85 | [2] |
| 3-Bromopyridine | 92 (at C2), 90 (at C4) | 88 | [2] |
| 4-Bromopyridine | 96 (at C2, C6) | 90 | [2] |
Synthesis via Organometallic Intermediates
This method involves the conversion of a bromopyridine to a more reactive organometallic species, which is then quenched with a deuterium source like D₂O. The bromine-magnesium exchange to form a Grignard reagent is a common example.
Experimental Protocol: Bromine-Magnesium Exchange and Deuteration [3]
-
Materials: Bromopyridine, isopropylmagnesium chloride (iPrMgCl), D₂O, and anhydrous THF.
-
Procedure:
-
To a solution of the bromopyridine (1.0 mmol) in anhydrous THF (5 mL) at room temperature, add iPrMgCl (1.1 mmol) dropwise.
-
Stir the mixture for 1-2 hours to ensure complete formation of the pyridyl Grignard reagent.
-
Quench the reaction by the slow addition of D₂O (2.0 mL).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate.
-
Remove the solvent under reduced pressure and purify the residue by chromatography or distillation.
-
Quantitative Data for Bromine-Magnesium Exchange and Deuteration
| Substrate | Product | Deuterium Incorporation (%) | Yield (%) | Reference |
| 2-Bromopyridine | 2-Deuteropyridine | 100 | Not reported | [3] |
| 3-Bromopyridine | 3-Deuteropyridine | 100 | Not reported | [3] |
| 4-Bromopyridine | 4-Deuteropyridine | 100 | Not reported | [3] |
| 2,6-Dibromopyridine | 6-Bromo-2-deuteropyridine | 100 | 95 | [3] |
Synthesis from Deuterated Precursors
While direct deuteration methods are often preferred for their efficiency, building the target molecule from already deuterated starting materials remains a viable strategy, particularly when specific and high levels of deuterium incorporation are required. For instance, a deuterated pyridine (B92270) can be brominated to yield the desired deuterated bromopyridine.
Experimental Protocol: Bromination of Deuterated Pyridine
-
Materials: Deuterated pyridine, bromine, and a suitable acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
To a solution of deuterated pyridine in concentrated sulfuric acid, add bromine dropwise at a controlled temperature.
-
Heat the reaction mixture to promote the electrophilic aromatic substitution.
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., NaOH).
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product to obtain the deuterated bromopyridine.
-
Visualization of Methodologies
To further aid in the understanding and selection of a synthetic strategy, the following diagrams illustrate the experimental workflows and logical relationships between the described methods.
Conclusion
The synthesis of deuterated bromopyridine derivatives is achievable through several effective methodologies. The choice of the most appropriate method depends on factors such as the desired position of deuteration, the required level of deuterium incorporation, the presence of other functional groups, and whether late-stage deuteration is necessary. Direct H/D exchange methods are particularly valuable for their operational simplicity and applicability to complex molecules. Organometallic routes offer excellent regiocontrol and high levels of deuterium incorporation. For specific labeling patterns not easily accessible by other means, synthesis from deuterated precursors remains a reliable option. This guide provides the foundational knowledge for researchers to select and implement the most suitable strategy for their specific needs in the synthesis of these important deuterated building blocks.
References
Methodological & Application
Application Note: High-Throughput Analysis of (3-Bromopyridin-2-yl)methanol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of (3-Bromopyridin-2-yl)methanol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes (3-Bromopyridin-2-yl)methanol-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. A straightforward protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput bioanalytical laboratories. The method was validated for linearity, accuracy, and precision, demonstrating its reliability for pharmacokinetic and metabolism studies.
Introduction
(3-Bromopyridin-2-yl)methanol is a key chemical intermediate and a potential metabolite of various pharmaceutical compounds. Accurate quantification of this and related small polar molecules in complex biological matrices like plasma is crucial for drug development and metabolic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for such analyses due to its high selectivity and sensitivity.
The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, is the gold standard for quantitative LC-MS/MS analysis.[1][2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing effective normalization and leading to more accurate and precise results.[1][2] In this study, this compound is used as the internal standard for the accurate quantification of (3-Bromopyridin-2-yl)methanol.
Experimental Protocols
Reagents and Materials
-
(3-Bromopyridin-2-yl)methanol (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
Formic acid
-
Human plasma (K2EDTA)
Preparation of Standards and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions in a 50:50 methanol:water solution.
-
Calibration Standards (1 to 1000 ng/mL): Serially dilute the intermediate analyte stock solution with 50:50 methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound in methanol.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (50 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (3-Bromopyridin-2-yl)methanol | 188.0 | 108.1 | 15 |
| (3-Bromopyridin-2-yl)methanol (Qualifier) | 188.0 | 79.0 | 25 |
| This compound (IS) | 190.0 | 110.1 | 15 |
Results and Data Presentation
The described method demonstrated excellent performance for the quantification of (3-Bromopyridin-2-yl)methanol in human plasma. The use of a deuterated internal standard ensured the reliability of the results.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) |
| 1 | 0.021 |
| 5 | 0.103 |
| 20 | 0.415 |
| 100 | 2.08 |
| 500 | 10.42 |
| 1000 | 20.95 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations. The results were within the generally accepted limits for bioanalytical method validation.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.2 | 102.5 | 5.1 | 101.8 |
| Medium | 80 | 3.1 | 98.9 | 4.5 | 99.5 |
| High | 800 | 2.5 | 101.2 | 3.9 | 100.7 |
Signaling Pathways and Experimental Workflows
Experimental Workflow
References
Application Note: Quantitative Analysis of (3-Bromopyridin-2-yl)methanol using Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of (3-Bromopyridin-2-yl)methanol in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages (3-Bromopyridin-2-yl)methanol-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing and instrument response.[1][2][3] This methodology is critical for pharmacokinetic, toxicokinetic, and metabolism studies in drug discovery and development, where pyridine-containing compounds are prevalent.[2][4][5]
Introduction
(3-Bromopyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds.[1] The pyridine (B92270) motif is a common scaffold in many FDA-approved drugs, valued for its ability to enhance metabolic stability, permeability, and biological potency.[2][4][5] Accurate quantification of such compounds and their metabolites in biological fluids is fundamental to assessing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS.[1][3][6] The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during extraction and ionization, thereby compensating for variations that can occur during sample preparation and analysis.[1][3] This document provides a comprehensive protocol for the reliable quantification of (3-Bromopyridin-2-yl)methanol.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| (3-Bromopyridin-2-yl)methanol | C₆H₆BrNO | 188.02 | 186.96328 |
| This compound | C₆H₄D₂BrNO | 190.03 | 188.97583 |
(Data sourced from PubChem and vendor information)[6][7][8]
Experimental Protocol
Materials and Reagents
-
(3-Bromopyridin-2-yl)methanol (Analyte)
-
This compound (Internal Standard)[6]
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
-
96-well collection plates
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
Pipette 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 96-well plate.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in 50% methanol) to every well except for the blank matrix samples.
-
To precipitate proteins, add 200 µL of cold acetonitrile to each well.
-
Mix thoroughly by vortexing the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Dilute with 100 µL of ultrapure water to reduce the organic solvent concentration before injection.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu LC-10AS or equivalent
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Ion Spray Voltage: 5500 V
-
Temperature: 500 °C
Hypothetical MRM Transitions:
Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity.[1] The protonated molecule [M+H]⁺ will be selected as the precursor ion. Fragmentation will likely involve the loss of the methanol group (-CH₂OH) or water (H₂O).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (3-Bromopyridin-2-yl)methanol | 188.0 / 190.0 | 157.0 | 100 | 20 |
| This compound | 190.0 / 192.0 | 157.0 | 100 | 20 |
Note: These transitions are hypothetical and must be optimized empirically by infusing the analyte and internal standard into the mass spectrometer.
Data Presentation
Quantitative data should be summarized to demonstrate the method's performance. The following tables illustrate a typical calibration curve and QC sample results.
Table 1: Calibration Curve for (3-Bromopyridin-2-yl)methanol
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1,520 | 145,100 | 0.0105 | 1.02 | 102.0 |
| 5 | 7,850 | 148,200 | 0.0530 | 4.95 | 99.0 |
| 10 | 15,900 | 151,000 | 0.1053 | 10.1 | 101.0 |
| 50 | 80,100 | 149,500 | 0.5358 | 51.2 | 102.4 |
| 100 | 162,300 | 150,800 | 1.0763 | 98.9 | 98.9 |
| 500 | 815,400 | 152,100 | 5.3610 | 505.2 | 101.0 |
| 1000 | 1,650,000 | 151,500 | 10.8911 | 995.8 | 99.6 |
Linear Regression: y = 0.0109x + 0.0004; R²: 0.9995
Table 2: Quality Control (QC) Sample Results
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 7.5 |
| Low QC | 3 | 3.12 | 104.0 | 5.8 |
| Mid QC | 80 | 78.5 | 98.1 | 4.2 |
| High QC | 800 | 810.4 | 101.3 | 3.1 |
Diagrams
Experimental Workflow
The overall experimental process from sample receipt to data analysis is depicted below.
Caption: Experimental workflow for quantitative analysis.
Hypothetical Metabolic Pathway
(3-Bromopyridin-2-yl)methanol, as a xenobiotic containing a pyridine ring, may undergo metabolic transformations. This diagram illustrates potential metabolic pathways for a generic pyridine-containing compound, a context where quantifying the parent drug is crucial. The metabolism of pyridine rings can involve oxidation, potentially mediated by cytochrome P450 enzymes.[3]
Caption: Potential metabolic pathways for a pyridine compound.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantitative determination of (3-Bromopyridin-2-yl)methanol in biological matrices. The use of its deuterated analog, this compound, as an internal standard is crucial for achieving the high levels of accuracy, precision, and reliability required in regulated bioanalysis and drug development research. The described method can be readily adapted and validated for use in various preclinical and clinical studies.
References
- 1. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.chemscene.com [file.chemscene.com]
Application Notes: (3-Bromopyridin-2-yl)methanol-d2 for Pharmacokinetic Studies
Introduction
(3-Bromopyridin-2-yl)methanol-d2 is the deuterium-labeled analog of (3-Bromopyridin-2-yl)methanol. The incorporation of deuterium (B1214612) at the methanol (B129727) moiety provides a valuable tool for pharmacokinetic (PK) research. Deuterated compounds are increasingly utilized in drug discovery and development to investigate the metabolic fate and pharmacokinetic profiles of new chemical entities.[1][2] The increased mass due to deuterium substitution allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts in biological matrices using mass spectrometry. This makes this compound an ideal internal standard for quantitative bioanalytical assays, ensuring accuracy and precision in determining the concentration of the parent compound in plasma, urine, and tissue samples.[1]
These application notes provide a comprehensive overview of the utility of this compound in pharmacokinetic studies, complete with detailed protocols for in-vivo animal studies and bioanalytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Applications
-
Internal Standard: Serves as a stable, isotopically labeled internal standard for the accurate quantification of (3-Bromopyridin-2-yl)methanol in biological samples.[1]
-
Metabolite Identification: Can be used as a tracer to distinguish drug-related metabolites from endogenous compounds in metabolomics studies.
-
Pharmacokinetic Profiling: Facilitates the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of the non-deuterated parent compound.
Bioanalytical Method: LC-MS/MS Quantification
The following protocol outlines a robust method for the quantification of (3-Bromopyridin-2-yl)methanol in rat plasma using this compound as an internal standard.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| (3-Bromopyridin-2-yl)methanol | 188.0 | 108.1 | 150 | 25 |
| This compound (IS) | 190.0 | 110.1 | 150 | 25 |
Experimental Protocols
Protocol 1: In-Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of (3-Bromopyridin-2-yl)methanol in Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.
Materials:
-
(3-Bromopyridin-2-yl)methanol
-
This compound (for internal standard)
-
Male Sprague-Dawley rats (n=6 per group)
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Blood collection tubes (with anticoagulant)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimation: Acclimate rats for at least 3 days prior to the study.
-
Dosing:
-
IV Group: Administer a single 2 mg/kg dose of (3-Bromopyridin-2-yl)methanol via the tail vein.
-
PO Group: Administer a single 10 mg/kg dose of (3-Bromopyridin-2-yl)methanol via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
Objective: To extract (3-Bromopyridin-2-yl)methanol from rat plasma for quantification.
Materials:
-
Rat plasma samples
-
This compound internal standard working solution (100 ng/mL in acetonitrile)
-
Acetonitrile
-
Centrifuge
-
96-well plates or microcentrifuge tubes
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Protein Precipitation: To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound.
-
Vortexing: Vortex the samples for 2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 20 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
LC-MS/MS Analysis: Inject 10 µL of the supernatant into the LC-MS/MS system.
Hypothetical Pharmacokinetic Data
The following tables present illustrative pharmacokinetic data for (3-Bromopyridin-2-yl)methanol, which could be obtained using the protocols described above.
Table 3: Hypothetical Mean Plasma Concentrations of (3-Bromopyridin-2-yl)methanol (ng/mL)
| Time (h) | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| 0.083 | 1250.5 ± 180.2 | - |
| 0.25 | 980.3 ± 150.7 | 450.6 ± 95.3 |
| 0.5 | 750.1 ± 110.9 | 890.2 ± 120.5 |
| 1 | 480.6 ± 80.4 | 1150.8 ± 160.7 |
| 2 | 250.2 ± 45.1 | 950.4 ± 130.1 |
| 4 | 90.8 ± 20.3 | 480.9 ± 70.6 |
| 8 | 20.5 ± 5.8 | 150.3 ± 30.2 |
| 24 |
LLOQ: Lower Limit of Quantification
Table 4: Hypothetical Pharmacokinetic Parameters of (3-Bromopyridin-2-yl)methanol
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1300.0 | 1200.0 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ngh/mL) | 2500.0 | 6000.0 |
| AUC (0-inf) (ngh/mL) | 2550.0 | 6100.0 |
| Half-life (t1/2) (h) | 1.5 | 2.5 |
| Clearance (CL) (L/h/kg) | 0.78 | - |
| Volume of Distribution (Vd) (L/kg) | 1.7 | - |
| Bioavailability (F%) | - | 47.8% |
Visualizations
Caption: Workflow for in-vivo pharmacokinetic studies.
Caption: Potential metabolic fate of the parent compound.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of its non-deuterated analog in biological matrices. The protocols and data presented herein provide a framework for conducting pharmacokinetic studies and developing robust bioanalytical methods. The use of such isotopically labeled standards is critical for making informed decisions during the drug development process.
References
The Gold Standard in Bioanalysis: Application of Deuterated Standards in Quantitative Methods
Application Note & Protocol
For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in bioanalytical quantification, the use of deuterated internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the industry gold standard.[1] This document provides a comprehensive overview, detailed experimental protocols, and performance data on the application of deuterated standards, ensuring robust and reliable bioanalytical data for pharmacokinetic (PK) and drug metabolism studies.[2][3]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of this technique lies in Isotope Dilution Mass Spectrometry (IDMS). A known quantity of a deuterated analog of the analyte is introduced into the sample at the initial stage of preparation.[1] This "spiked" sample is then processed and analyzed by LC-MS/MS. Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1][3] By measuring the ratio of the native analyte to the deuterated internal standard, these potential sources of error are effectively normalized, leading to highly accurate and precise quantification.[1]
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, offer significant advantages over other types of internal standards, such as structural analogs.[4] Their ability to co-elute with the analyte ensures they experience and correct for variations throughout the analytical process.[3]
Table 1: Performance Comparison of Internal Standards
| Parameter | Deuterated Internal Standard (SIL-IS) | Structural Analog IS | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | Better compensation for matrix effects and recovery variations.[4] |
| Precision (%CV) | Typically <10%[4] | Can be >15%[4] | More closely tracks the analyte's behavior.[4] |
| Recovery Variability (%CV) | Low (<10%)[4] | Higher (>15%)[4] | Reliably tracks the analyte's recovery during sample preparation.[4] |
| Matrix Effect | Effectively compensated (<5% difference)[4] | Inconsistent compensation (>20% difference) | Near-identical physicochemical properties ensure it experiences the same matrix effects as the analyte.[4] |
Experimental Protocols
Adherence to validated experimental protocols is crucial for obtaining reliable bioanalytical data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation.[5][6][7]
General Bioanalytical Workflow
The following workflow outlines the key steps in a typical bioanalytical method using a deuterated internal standard.
References
Application Notes and Protocols: 1H NMR Spectrum of (3-Bromopyridin-2-yl)methanol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromopyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds and other functional organic molecules. Its deuterated analogue, (3-Bromopyridin-2-yl)methanol-d2, in which the methylene (B1212753) protons of the methanol (B129727) group are replaced by deuterium (B1214612), serves as a valuable internal standard for quantitative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based assays in drug metabolism and pharmacokinetic studies. Understanding the ¹H NMR spectrum of both the parent compound and its deuterated version is crucial for structural verification and purity assessment. This document provides a detailed protocol for acquiring the ¹H NMR spectrum and an analysis of the expected spectral data.
Data Presentation
Due to the absence of publicly available experimental ¹H NMR data for (3-Bromopyridin-2-yl)methanol, the following table presents a predicted ¹H NMR data based on the analysis of closely related structures and known chemical shift principles. The predicted spectrum for the deuterated analog, this compound, is also provided for comparison.
Table 1: Predicted ¹H NMR Spectral Data for (3-Bromopyridin-2-yl)methanol and its Deuterated Analog in CDCl₃
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| (3-Bromopyridin-2-yl)methanol | H-4 | ~7.8 - 8.0 | dd | J(H4,H5) = ~8.0, J(H4,H6) = ~2.0 | 1H |
| H-5 | ~7.2 - 7.4 | t | J(H5,H4) = ~8.0, J(H5,H6) = ~8.0 | 1H | |
| H-6 | ~8.4 - 8.6 | dd | J(H6,H5) = ~8.0, J(H6,H4) = ~2.0 | 1H | |
| -CH₂OH | ~4.8 - 5.0 | s | - | 2H | |
| -OH | Variable | br s | - | 1H | |
| This compound | H-4 | ~7.8 - 8.0 | dd | J(H4,H5) = ~8.0, J(H4,H6) = ~2.0 | 1H |
| H-5 | ~7.2 - 7.4 | t | J(H5,H4) = ~8.0, J(H5,H6) = ~8.0 | 1H | |
| H-6 | ~8.4 - 8.6 | dd | J(H6,H5) = ~8.0, J(H6,H4) = ~2.0 | 1H | |
| -CD₂OH | Absent | - | - | 0H | |
| -OH | Variable | br s | - | 1H |
Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on the sample concentration, temperature, and solvent purity, and it may appear as a broad singlet.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of (3-Bromopyridin-2-yl)methanol or its deuterated analog.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube several times to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Probe: A standard broadband or proton-optimized probe.
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
-
Sample Insertion and Locking:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
-
Shimming:
-
Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust the receiver gain to an appropriate level to maximize signal without causing receiver overload.
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate to cover all proton signals.
-
Acquisition Time (AQ): Set the acquisition time to at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integration: Integrate all the signals to determine the relative number of protons.
-
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining the ¹H NMR spectrum of this compound.
Caption: Workflow for 1H NMR Analysis of this compound.
Application Note: Mass Spectrometry Fragmentation Analysis of (3-Bromopyridin-2-yl)methanol-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of (3-Bromopyridin-2-yl)methanol-d2. This deuterated isotopologue is a valuable internal standard for quantitative mass spectrometry assays.[1] Understanding its fragmentation behavior is crucial for method development, metabolite identification, and pharmacokinetic studies. This application note outlines the primary fragmentation pathways, presents anticipated quantitative data in a structured format, and includes a comprehensive experimental protocol for acquiring this data.
Introduction
(3-Bromopyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its deuterated analog, this compound, serves as an ideal internal standard in quantitative analysis using techniques like GC-MS or LC-MS, aiding in the precise quantification of the parent compound in complex biological matrices.[1] Electron ionization mass spectrometry is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. The presence of bromine, with its two abundant isotopes (79Br and 81Br), results in characteristic isotopic patterns in the mass spectrum, aiding in the identification of bromine-containing fragments.[2][3][4]
Predicted Mass Spectrometry Fragmentation Pattern
Upon electron ionization, this compound is expected to undergo several key fragmentation pathways. The initial event is the formation of the molecular ion, which will exhibit a characteristic pair of peaks of nearly equal intensity at m/z 190 and 192, corresponding to the 79Br and 81Br isotopes, respectively.
The primary fragmentation pathways are predicted to be:
-
Loss of a Deuteroxy Radical (•OD): Cleavage of the C-O bond results in the loss of a deuteroxy radical, leading to a prominent fragment ion.
-
Loss of the Deuterated Hydroxymethyl Radical (•CD2OD): Fragmentation can occur at the bond between the pyridine (B92270) ring and the deuterated hydroxymethyl group.
-
Loss of a Bromine Radical (•Br): The C-Br bond can cleave, resulting in the loss of a bromine radical.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this is typically less favored than the loss of substituents.
These predicted pathways are based on the known fragmentation behavior of alcohols, pyridine derivatives, and halogenated compounds.[5][6][7][8]
Quantitative Data Summary
The table below summarizes the expected major fragments for both (3-Bromopyridin-2-yl)methanol and its d2-labeled counterpart. The presence of the M+2 peak is a distinctive feature for all bromine-containing fragments due to the natural isotopic abundance of bromine.[2]
| Proposed Fragment | Ion Formula (Non-deuterated) | m/z (Non-deuterated) | Ion Formula (Deuterated) | m/z (Deuterated) | Fragmentation Pathway |
| Molecular Ion | [C₆H₆BrNO]⁺ | 188/190 | [C₆H₄D₂BrNO]⁺ | 190/192 | - |
| [M - OD]⁺ | - | - | [C₆H₄DBrN]⁺ | 171/173 | Loss of deuteroxy radical |
| [M - OH]⁺ | [C₆H₅BrN]⁺ | 171/173 | - | - | Loss of hydroxy radical |
| [M - CD₂OD]⁺ | - | - | [C₅H₄BrN]⁺ | 157/159 | Loss of deuterated hydroxymethyl radical |
| [M - CH₂OH]⁺ | [C₅H₄BrN]⁺ | 157/159 | - | - | Loss of hydroxymethyl radical |
| [M - Br]⁺ | [C₆H₆NO]⁺ | 108 | [C₆H₄D₂NO]⁺ | 110 | Loss of bromine radical |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.
- Dilute the stock solution to a final concentration of 10 µg/mL for analysis.
2. Gas Chromatography (GC) Conditions:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
3. Mass Spectrometry (MS) Conditions:
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-300.
- Scan Speed: 1000 amu/s.
4. Data Analysis:
- Acquire the mass spectrum of the analyte peak.
- Identify the molecular ion peaks and major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the non-deuterated standard if available.
Visualization of Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The predicted fragmentation pattern for this compound provides a solid foundation for its identification and quantification in mass spectrometry-based assays. The characteristic isotopic signature of bromine and the mass shift due to deuterium (B1214612) labeling allow for confident identification of the molecule and its fragments. The provided experimental protocol offers a starting point for method development, which can be further optimized for specific applications in pharmaceutical research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rjp.nipne.ro [rjp.nipne.ro]
Application Notes and Protocols for HPLC Method Development for Pyyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) and its derivatives are fundamental heterocyclic aromatic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and industrial chemicals. The analytical determination of these compounds, including their purity, stability, and quantification in various matrices, is crucial for quality control, drug development, and research. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of pyridine derivatives due to its high resolution, sensitivity, and accuracy.[1][2]
This document provides detailed application notes and protocols for the development of HPLC methods for the analysis of pyridine derivatives. It covers various chromatographic modes, including Reversed-Phase (RP-HPLC), Mixed-Mode Chromatography (MMC), and Hydrophilic Interaction Liquid Chromatography (HILIC), to address the wide range of polarities exhibited by these compounds.
Chromatographic Method Development
The selection of an appropriate HPLC method depends on the physicochemical properties of the pyridine derivatives of interest, particularly their polarity.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of chromatography used for the separation of moderately polar to nonpolar compounds. For pyridine derivatives, C18 columns are widely used. However, the basic nature of the pyridine nitrogen can lead to peak tailing due to interactions with residual silanols on the silica-based stationary phase.[3] To mitigate this, end-capped columns or the use of mobile phase additives like trifluoroacetic acid (TFA) are often employed.
Challenges in RP-HPLC for Polar Pyridine Derivatives: Highly polar pyridine derivatives, such as aminopyridines, may exhibit poor retention on traditional C18 columns, eluting at or near the void volume.[4]
Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography offers a unique solution for the analysis of polar and ionizable compounds like pyridine derivatives. These columns possess both reversed-phase and ion-exchange functionalities, providing multiple modes of interaction with the analytes.[4] This allows for the retention and separation of compounds that are not well-retained by RP-HPLC alone. Core-shell mixed-mode columns can provide a combination of unique selectivity, speed, and efficiency.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of very polar and hydrophilic compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-enriched layer is formed on the stationary phase, and analytes partition between this layer and the mobile phase. This technique is particularly useful for polar pyridine derivatives that are poorly retained in RP-HPLC.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for General Pyridine Derivatives
This protocol is a starting point for the analysis of a range of pyridine derivatives with moderate polarity.
1. Instrumentation and Materials
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
C18 column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Reference standards of pyridine derivatives
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases using sonication or vacuum filtration.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the pyridine derivative reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | J'Sphere ODS-H80 (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile)[1] |
| Gradient Program | 0-5 min, 95% A; 5-20 min, 95-20% A; 20-25 min, 20% A; 25-30 min, 20-95% A; 30-35 min, 95% A |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 220 nm (or as appropriate for the analyte)[1] |
| Injection Volume | 20 µL[1] |
6. System Suitability Test (SST)
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The system is deemed suitable for use if it meets the acceptance criteria outlined in Table 3.
7. Data Analysis
-
Identify the peaks of the pyridine derivatives based on their retention times compared to the reference standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the pyridine derivatives in the sample solutions from the calibration curve.
Protocol 2: Mixed-Mode HPLC for Polar Pyridine Derivatives
This protocol is designed for the analysis of hydrophilic and basic pyridine derivatives.
1. Instrumentation and Materials
-
HPLC system with a UV or MS detector
-
Mixed-mode column (e.g., Amaze SC, 3.0 x 150 mm, 3 µm)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (HCOOH)
-
Reference standards of polar pyridine derivatives
-
Standard laboratory glassware and filtration apparatus
2. Preparation of Mobile Phase
-
Prepare a buffer solution of ammonium formate at a specific pH (e.g., pH 3).[5]
-
Mobile Phase: A mixture of Acetonitrile and the prepared buffer (e.g., 30% Acetonitrile with 50 mM Ammonium Formate pH 3).[5]
-
Degas the mobile phase.
3. Preparation of Standard and Sample Solutions
-
Follow the procedures outlined in Protocol 1, using the mobile phase as the diluent.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | Amaze SC (3.0 x 150 mm, 3 µm)[5] |
| Separation Modes | Reversed-phase, cation-exchange[5] |
| Mobile Phase | Isocratic: 30% ACN with 50 mM AmFm pH 3[5] |
| Flow Rate | 0.6 mL/min[5] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 3 µL[5] |
5. System Suitability and Data Analysis
-
Follow the procedures outlined in Protocol 1.
Data Presentation
Table 1: Example Chromatographic Conditions for Pyridine Derivatives
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
| Pyridine, 3-Bromopyridine, 3,3′-Bipyridine | Amaze SC (3.0x150 mm, 3 µm) | ACN/Water/AmFm pH 3 gradient | 254 nm | [5] |
| Pyridine, 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine | Amaze HD (3.2 x 150 mm) | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm | 275 nm | [6] |
| 5-(4-Substituted amino)-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7–Tetrahydrothieno[3,2-C] Pyridine | J'Sphere ODS-H80 (150 mm x 4.6 mm, 5µm) | A: 0.1% TFA, B: Acetonitrile (gradient) | 220 nm | [1] |
| Pyridine | Primesep 100 (4.6 x 150 mm, 5 µm) | MeCN – 70%, H2SO4 – 0.05% | 250 nm | [7] |
Table 2: Method Validation Parameters according to ICH Guidelines
| Parameter | Acceptance Criteria | Reference |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | [1][2] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.[8] | [1][8] |
| Accuracy | The percent recovery should be within 98-102% for the assay of the main component and typically 80-120% for impurities. | [1][8] |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0% for the main component.[9] Intermediate Precision (Inter-day): RSD ≤ 2.0% for the main component.[9] | [1][9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[1] | [1] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[1] | [1] |
| Robustness | The method's performance should remain acceptable with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[1] | [1] |
Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Tailing Factor (T) | T ≤ 2.0[9][10] | [9][10] |
| Theoretical Plates (N) | N > 2000 | [9] |
| Resolution (Rs) | Rs ≥ 2.0 between the analyte peak and the nearest eluting peak.[9][10] | [9][10] |
| Repeatability (%RSD) | %RSD of peak areas from replicate injections ≤ 2.0%.[9][10] | [9][10] |
Visualization of Workflows
Caption: A generalized workflow for HPLC method development and validation.
Caption: A typical sample preparation workflow for HPLC analysis.
Conclusion
The development of a robust and reliable HPLC method is essential for the accurate analysis of pyridine derivatives in various applications. This document provides a comprehensive guide, including detailed protocols and validation parameters, to assist researchers and scientists in this process. The choice of chromatographic mode, column, and mobile phase should be tailored to the specific properties of the pyridine derivatives being analyzed. By following the outlined protocols and adhering to the principles of method validation, high-quality and reproducible analytical data can be achieved.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Note: Quantitative Analysis of Bromopyridine Compounds using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of bromopyridine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Bromopyridines are important intermediates in the pharmaceutical and agrochemical industries, and their accurate quantification is crucial for quality control and impurity profiling. This document outlines detailed methodologies for sample preparation, GC-MS analysis, and data processing. It includes typical performance characteristics and guidance for method validation.
Introduction
Brominated pyridines are a class of heterocyclic compounds widely utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Due to their potential toxicity and impact on the final product's quality and safety, it is imperative to have robust and reliable analytical methods for their quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and selective detection.[1] This application note details a validated GC-MS method suitable for the determination of various bromopyridine isomers and related compounds.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Below are protocols for common matrices.
2.1.1. Solid-Phase Extraction (SPE) for Aqueous Samples
This method is suitable for concentrating bromopyridines from aqueous matrices.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water.
-
Sample Loading: Pass the aqueous sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.
-
Drying: Dry the cartridge by passing a stream of nitrogen for 10 minutes.
-
Elution: Elute the trapped bromopyridines with 5 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., deuterated bromopyridine or a structurally similar compound not present in the sample).
2.1.2. Liquid-Liquid Extraction (LLE) for Pharmaceutical Formulations
This protocol is designed for the extraction of bromopyridines from a solid or semi-solid pharmaceutical matrix.
-
Sample Weighing: Accurately weigh a representative amount of the homogenized pharmaceutical product.
-
Dissolution: Dissolve the sample in a suitable aqueous buffer. The pH of the buffer may need to be optimized to ensure the bromopyridines are in a neutral state for efficient extraction.
-
Extraction: Transfer the aqueous solution to a separatory funnel and add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Mixing: Shake the funnel vigorously for 2 minutes, ensuring to vent pressure periodically.
-
Phase Separation: Allow the layers to separate.
-
Collection: Collect the organic layer. Repeat the extraction process on the aqueous layer twice more with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL.
-
Internal Standard Spiking: Add a known concentration of an internal standard.
GC-MS Instrumentation and Conditions
The following GC-MS parameters can be used as a starting point and should be optimized for the specific bromopyridine isomers being analyzed.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial temperature 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Mass Spectrometer Settings (SIM Mode)
Selected Ion Monitoring (SIM) mode should be used for quantitative analysis to enhance sensitivity and selectivity. The choice of quantification and qualifier ions is crucial and should be determined by analyzing a standard of each target bromopyridine. The molecular ion and characteristic fragment ions should be selected. The presence of bromine isotopes (79Br and 81Br in approximately equal abundance) results in a characteristic M:M+2 isotopic pattern for ions containing a single bromine atom, which is a key diagnostic feature.
Quantitative Data
The method should be validated according to ICH guidelines or internal standard operating procedures.[2] The following tables summarize typical performance data for the quantitative analysis of bromopyridine compounds.
Table 1: Mass Spectral Data for Monobromopyridine Isomers
| Compound | Molecular Weight | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Bromopyridine | 158.00 | 157 | 78 | 159 |
| 3-Bromopyridine | 158.00 | 157 | 78 | 159 |
| 4-Bromopyridine | 158.00 | 157 | 78 | 159 |
Note: The mass spectra of monobromopyridine isomers are very similar; therefore, chromatographic separation is essential for their individual quantification.
Table 2: Method Validation Parameters (Illustrative)
| Parameter | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| Linearity Range (µg/mL) | 0.1 - 20 | 0.1 - 20 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.03 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.1 | 0.1 |
| Recovery (%) | 92 - 105 | 90 - 103 | 91 - 106 |
| Precision (%RSD, n=6) | < 5 | < 5 | < 5 |
Visualizations
Experimental Workflow Diagram
Caption: A typical workflow for the quantitative analysis of bromopyridines.
Logical Relationship of Key Analytical Steps
Caption: Interdependencies in the analytical method lifecycle.
Conclusion
The GC-MS method detailed in this application note is a robust and sensitive approach for the quantitative analysis of bromopyridine compounds in various matrices. Proper sample preparation and method validation are critical for achieving accurate and reliable results. The provided protocols and performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of these important chemical intermediates.
References
Application Notes and Protocols for (3-Bromopyridin-2-yl)methanol-d2 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetics (DMPK) studies. The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), offers significant advantages for tracking the metabolic fate of drug candidates.[1][2] (3-Bromopyridin-2-yl)methanol-d2 is a deuterated analog of a pyridinyl methanol (B129727) derivative, a structural motif found in various biologically active compounds. This document provides detailed application notes and protocols for utilizing this compound in drug metabolism studies, from in vitro metabolite identification to in vivo pharmacokinetic analysis.
Deuterated compounds are chemically almost identical to their non-deuterated counterparts but are distinguishable by mass spectrometry.[3] This property allows them to serve as ideal internal standards for accurate quantification and to help in the confident identification of metabolites.[3][4] Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[5][6] This can be leveraged to understand metabolic pathways and to potentially develop drugs with improved pharmacokinetic profiles.[7]
Putative Metabolic Pathways of (3-Bromopyridin-2-yl)methanol
The metabolism of pyridine (B92270) derivatives can occur through various enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[8][9] The primary metabolic routes for (3-Bromopyridin-2-yl)methanol are expected to involve oxidation of the pyridine ring and the methanol side chain.
The main metabolic pathways for pyridine-containing compounds include:
-
N-oxidation of the pyridine nitrogen.[10]
-
C-hydroxylation at various positions on the pyridine ring.
-
Oxidation of side chains.
Based on these general principles, the putative metabolic pathway for (3-Bromopyridin-2-yl)methanol is illustrated below. The deuteration at the methanol group can help in identifying metabolites resulting from the modification of this side chain.
Caption: Putative metabolic pathway of this compound.
Application 1: In Vitro Metabolite Identification
The primary application of this compound is in the identification of its metabolites in in vitro systems, such as liver microsomes or S9 fractions. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can confidently identify metabolites.
Experimental Protocol: In Vitro Incubation with Liver S9 Fraction
This protocol outlines the steps for identifying metabolites of (3-Bromopyridin-2-yl)methanol using a liver S9 fraction, which contains both Phase I and Phase II metabolic enzymes.[11]
-
Prepare the Incubation Mixture:
-
In a microcentrifuge tube, combine the liver S9 fraction (e.g., human, rat, or mouse) with a phosphate (B84403) buffer (pH 7.4).
-
Add this compound to a final concentration of 1-10 µM.
-
Include a parallel incubation with the non-deuterated compound as a control.
-
-
Initiate the Metabolic Reaction:
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (for Phase I metabolism) and UDPGA (for glucuronidation, a Phase II reaction).
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Terminate the Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Look for mass shifts between the metabolites of the deuterated and non-deuterated compounds to confirm the identity of the metabolites. The deuterium label will result in a predictable mass increase in the metabolites that retain the deuterated methylene (B1212753) group.
-
Caption: Experimental workflow for in vitro metabolite identification.
Data Presentation: Metabolite Identification
The following table illustrates how to present the results from an in vitro metabolite identification study.
| Metabolite | Retention Time (min) | [M+H]+ (Non-deuterated) | [M+H]+ (Deuterated) | Mass Shift (Da) | Putative Structure |
| Parent | 5.2 | 188.0 | 190.0 | +2 | (3-Bromopyridin-2-yl)methanol |
| M1 | 4.5 | 202.0 | 203.0 | +1 | 3-Bromopyridine-2-carboxylic acid |
| M2 | 4.8 | 204.0 | 206.0 | +2 | (3-Bromo-N-oxopyridin-2-yl)methanol |
| M3 | 3.9 | 204.0 | 206.0 | +2 | (3-Bromo-5-hydroxypyridin-2-yl)methanol |
Application 2: In Vivo Pharmacokinetic Studies
This compound can be used as an internal standard for the accurate quantification of the non-deuterated compound in biological matrices such as plasma, urine, and tissue homogenates.[4]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study in rats.
-
Dosing:
-
Administer the non-deuterated (3-Bromopyridin-2-yl)methanol to a group of rats via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma by centrifugation.
-
Collect urine and feces over 24 hours.
-
-
Sample Preparation for Bioanalysis:
-
To a known volume of plasma, add a fixed amount of this compound as an internal standard.
-
Perform protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard.
-
Evaporate the organic layer and reconstitute the residue for LC-MS/MS analysis.
-
-
LC-MS/MS Quantification:
-
Develop a sensitive and specific LC-MS/MS method to quantify the parent compound and its major metabolites.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the compound in the study samples using the calibration curve.
-
Caption: Workflow for an in vivo pharmacokinetic study.
Data Presentation: Pharmacokinetic Parameters
The following table shows an example of how to summarize the pharmacokinetic data.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 120 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng*h/mL | 4200 ± 650 |
| t1/2 | h | 3.8 ± 0.9 |
| CL/F | L/h/kg | 0.25 ± 0.05 |
| Vd/F | L/kg | 1.2 ± 0.2 |
Conclusion
This compound is a valuable tool for drug metabolism studies. Its use as a stable isotope-labeled internal standard enables accurate quantification of the parent compound and its metabolites in complex biological matrices.[4] Furthermore, it facilitates the confident identification of metabolic pathways by leveraging the mass shift introduced by the deuterium atoms. The protocols and data presentation formats provided here offer a framework for researchers to design and execute robust drug metabolism studies.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (3-Bromopyridin-2-yl)methanol for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (3-Bromopyridin-2-yl)methanol to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The derivatization procedures are designed to improve the volatility, thermal stability, and detectability of the analyte.
Introduction
(3-Bromopyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. Due to its polarity and relatively low volatility, direct analysis of (3-Bromopyridin-2-yl)methanol by GC-MS can be challenging. Derivatization of the hydroxyl group to a less polar and more volatile moiety, such as a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester, significantly improves its chromatographic behavior and detection. For HPLC analysis, derivatization with a chromophoric agent enhances its detectability by UV-Vis absorption.
This document outlines two primary derivatization strategies:
-
Silylation and Acylation for GC-MS Analysis: Conversion of the hydroxyl group to a trimethylsilyl (TMS) ether or an acetyl ester to increase volatility and thermal stability.
-
Benzoylation for HPLC-UV Analysis: Introduction of a benzoyl group to enhance UV absorbance for sensitive detection.
Derivatization for GC-MS Analysis
Principle
Silylation and acylation are common derivatization techniques for compounds containing active hydrogens, such as those in hydroxyl groups. These reactions replace the active hydrogen with a non-polar group, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.
-
Silylation: The hydroxyl group of (3-Bromopyridin-2-yl)methanol reacts with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether.
-
Acylation: The hydroxyl group is esterified using an acylating agent, like acetic anhydride, in the presence of a catalyst to form an acetate ester.
Experimental Protocols
2.2.1. Silylation with BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) derivative of (3-Bromopyridin-2-yl)methanol.
Materials:
-
(3-Bromopyridin-2-yl)methanol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (GC grade)
-
GC vials (2 mL) with screw caps (B75204) and septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of (3-Bromopyridin-2-yl)methanol in ethyl acetate (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting 1 µL of the derivatized sample into the GC-MS system.
2.2.2. Acylation with Acetic Anhydride
This protocol details the formation of the acetate ester of (3-Bromopyridin-2-yl)methanol.[1]
Materials:
-
(3-Bromopyridin-2-yl)methanol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, GC grade)
-
GC vials (2 mL) with screw caps and septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of (3-Bromopyridin-2-yl)methanol in DCM (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a GC vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 50 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 60°C for 30 minutes.[1]
-
Cooling and Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the reaction mixture.
Data Presentation: GC-MS Analysis
The following tables summarize the expected quantitative data for the GC-MS analysis of the derivatized (3-Bromopyridin-2-yl)methanol.
Table 1: GC-MS Parameters
| Parameter | Silylation (TMS Derivative) | Acylation (Acetate Derivative) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250°C | 250°C |
| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min | 80°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Scan Range | 50-400 m/z | 50-350 m/z |
Table 2: Expected Quantitative Data for Derivatized (3-Bromopyridin-2-yl)methanol
| Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) |
| TMS Ether | ~14.5 | 259/261 (M+), 244/246 ([M-CH3]+), 168, 73 | ~ 1 ng/mL |
| Acetate Ester | ~12.8 | 230/232 (M+), 188/190 ([M-COCH2]+), 109, 43 | ~ 5 ng/mL |
Note: Retention times and mass fragments are estimated based on the analysis of structurally similar compounds and may vary depending on the specific instrument and conditions.
Derivatization for HPLC-UV Analysis
Principle
For HPLC analysis with UV detection, derivatization is employed to introduce a chromophore into the analyte molecule, thereby increasing its molar absorptivity and enhancing detection sensitivity. Benzoyl chloride is an effective derivatizing agent for hydroxyl groups, introducing a benzoyl moiety that strongly absorbs UV light.
Experimental Protocol
3.2.1. Benzoylation with Benzoyl Chloride
This protocol describes the formation of the benzoyl ester of (3-Bromopyridin-2-yl)methanol.
Materials:
-
(3-Bromopyridin-2-yl)methanol
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Acetonitrile (B52724) (HPLC grade)
-
HPLC vials (2 mL) with screw caps and septa
-
Microsyringes
-
Water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of (3-Bromopyridin-2-yl)methanol in acetonitrile (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into an HPLC vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 20 µL of benzoyl chloride.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 50°C for 60 minutes in a water bath.
-
Reaction Quench: Add 100 µL of methanol (B129727) to quench the excess benzoyl chloride and vortex.
-
Dilution and Analysis: Dilute the reaction mixture with the mobile phase to the desired concentration and inject into the HPLC system.
Data Presentation: HPLC-UV Analysis
The following tables summarize the expected quantitative data for the HPLC-UV analysis of the derivatized (3-Bromopyridin-2-yl)methanol.
Table 3: HPLC-UV Parameters
| Parameter | Benzoylation (Benzoyl Ester) |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
Table 4: Expected Quantitative Data for Derivatized (3-Bromopyridin-2-yl)methanol
| Derivative | Expected Retention Time (min) | λmax (nm) | Limit of Detection (LOD) |
| Benzoyl Ester | ~8.2 | 230 | ~ 10 ng/mL |
Note: Retention time is an estimate and will depend on the specific HPLC system and column used.
Visualizations
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS analysis via silylation or acylation.
HPLC-UV Derivatization and Analysis Workflow
Caption: Workflow for HPLC-UV analysis via benzoylation.
Logical Relationship of Derivatization for Analysis
Caption: Rationale for derivatization pathways for different analytical techniques.
References
Troubleshooting & Optimization
Technical Support Center: Improving Ionization Efficiency of (3-Bromopyyridin-2-yl)methanol-d2 in ESI-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the ionization efficiency of (3-Bromopyridin-2-yl)methanol-d2 in your Electrospray Ionization-Mass Spectrometry (ESI-MS) experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal intensity for this compound?
A1: Low signal intensity for pyridine-containing compounds like this compound in positive-ion ESI-MS can be attributed to several factors. The basicity of the pyridine (B92270) nitrogen is a primary determinant of ESI response; however, other physicochemical properties such as polarity, volatility, and molecular size also play significant roles.[1][2] In acidic solvent conditions, these other factors can become as important as, or even more important than, basicity.[1][2] Additionally, suboptimal ESI source parameters can negatively affect ionization efficiency.
Q2: Can the deuterium (B1214612) labeling in this compound affect its ionization efficiency?
A2: Yes, deuterium labeling can sometimes lead to differences in signal intensity compared to the non-deuterated analog. This can be due to isotope effects during ion fragmentation in the collision cell of the mass spectrometer, which may alter the relative abundance of fragment ions.[3] It has been observed that deuterated compounds can sometimes exhibit a stronger signal.[3]
Q3: How does the mobile phase composition affect the ionization of my analyte?
A3: The mobile phase composition is critical. For basic compounds like pyridines, a low pH mobile phase is generally used to promote protonation and enhance the ESI signal in positive ion mode.[4] The addition of a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase can significantly improve protonation.[5] The choice of organic solvent (e.g., methanol (B129727) or acetonitrile) also matters, as solvents with low surface tension, like methanol, can lead to more stable spray and better sensitivity.[6]
Q4: What role do ESI source parameters play in signal intensity?
A4: ESI source parameters are crucial for efficient ion generation and transmission.[7] Key parameters to optimize include:
-
Spray Voltage: Affects the formation of charged droplets.[6]
-
Nebulizing and Drying Gas Flow Rates: Aid in the desolvation of droplets.[7]
-
Drying Gas Temperature: Influences the rate of solvent evaporation.[7]
-
Capillary Voltage: Should be tuned to maximize the signal for your specific analyte.[5]
-
Cone Voltage (Fragmentor/Orifice Voltage): Optimizing this parameter is critical to maximize the precursor ion signal while minimizing unwanted fragmentation.[7]
Q5: Could matrix effects be suppressing my signal?
A5: Yes, matrix effects from co-eluting compounds in your sample can suppress the ionization of your analyte. Strategies to mitigate this include optimizing chromatographic separation to resolve your analyte from interfering matrix components and using a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for suppression.[5]
II. Troubleshooting Guides
Problem: Low or Unstable Signal for this compound
This guide provides a systematic approach to troubleshoot and improve the signal intensity of this compound.
Step 1: Mobile Phase Optimization
The composition of your mobile phase is the first and often most impactful area for optimization.
Experimental Protocol: Mobile Phase Screening
-
Prepare Stock Solution: Prepare a 1 µg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Test Mobile Phases: Prepare the following mobile phase compositions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase C: Methanol with 0.1% Formic Acid
-
-
Flow Injection Analysis (FIA): Infuse the stock solution directly into the mass spectrometer at a flow rate of 10 µL/min, mixing it with the mobile phase (delivered at 0.2 mL/min) via a T-junction.
-
Data Acquisition: Acquire data in positive ion mode, monitoring the protonated molecule [M+H]+.
-
Evaluation: Compare the signal intensity and stability obtained with each mobile phase composition to identify the optimal organic solvent and additive concentration.
Quantitative Data Summary: Expected Signal Improvement
| Mobile Phase Composition | Expected Relative Signal Intensity | Rationale |
| Acetonitrile/Water | Baseline | Standard starting condition. |
| Acetonitrile/Water + 0.1% Formic Acid | +++ | Acidification promotes protonation of the basic pyridine nitrogen.[5] |
| Methanol/Water + 0.1% Formic Acid | ++++ | Methanol's lower surface tension can improve spray stability and sensitivity.[6] |
Step 2: ESI Source Parameter Optimization
Fine-tuning the ion source parameters is critical for maximizing signal intensity.
Experimental Protocol: Source Parameter Optimization
-
Infusion Setup: Using the optimized mobile phase from Step 1, infuse the analyte solution directly into the mass spectrometer.
-
Systematic Optimization: Optimize the following parameters one at a time, monitoring the signal intensity of the [M+H]+ ion:
-
Spray Voltage: Start with the instrument manufacturer's default and adjust in small increments.[7]
-
Nebulizer Gas Pressure: Adjust to achieve a stable spray.
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation without causing thermal degradation of the analyte.[7]
-
Cone Voltage: Ramp the voltage and monitor the precursor ion intensity to find the value that maximizes it without causing significant fragmentation.[7]
-
Quantitative Data Summary: Typical ESI Source Parameter Ranges
| Parameter | Typical Range for Small Molecules |
| Spray Voltage (Positive Ion) | 2.5 - 4.5 kV |
| Nebulizer Gas Pressure | 30 - 60 psi |
| Drying Gas Flow | 8 - 15 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| Cone Voltage | 20 - 80 V |
Note: Optimal values are instrument-dependent.
Step 3: Investigating Isotope Effects
If signal intensity is still suboptimal, consider potential isotope effects.
Experimental Protocol: Comparison with Non-Deuterated Standard
-
Prepare Solutions: Prepare equimolar solutions of both this compound and its non-deuterated analog.
-
LC-MS Analysis: Analyze both solutions under the optimized conditions from the previous steps.
-
Data Comparison: Compare the peak areas and signal-to-noise ratios of the two compounds. Also, examine the fragmentation patterns in the MS/MS spectra to see if they differ significantly.[3]
III. Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low signal intensity.
Experimental Workflow for Optimization
Caption: The experimental workflow for optimizing ESI-MS conditions.
References
- 1. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 3. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. bene-technology.com [bene-technology.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted pyridines, with a focus on the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in multi-component pyridine (B92270) syntheses?
Low yields can stem from several factors, including suboptimal reaction conditions (temperature, time, pressure), impurities in starting materials which can lead to side reactions or inhibit catalysts, and inefficient purification methods where the product might be lost.[1]
Q2: How critical is the choice of catalyst in pyridine synthesis?
The catalyst is pivotal. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base like piperidine (B6355638) in ethanol (B145695) can provide good results. However, an ionic base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in acetonitrile (B52724) can yield similar results in a much shorter time. The basicity of the catalyst and its interaction with substrates and intermediates are critical factors.[1] In some cases, a Lewis or Brønsted acid catalyst can accelerate the reaction and improve yields.[1]
Q3: Can the solvent choice significantly impact the reaction outcome?
Absolutely. The solvent affects reactant solubility, reaction rate, and can even alter the reaction mechanism. For example, switching from ethanol to acetonitrile can be beneficial when synthesizing pyridine-3,5-dicarbonitriles from sterically hindered aldehydes.[1]
Hantzsch Pyridine Synthesis: Troubleshooting
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are then oxidized to pyridines.[2][3] Common issues include low yields and the formation of side products.
Common Problems and Solutions:
-
Low Yield:
-
Harsh Reaction Conditions: Classical Hantzsch synthesis often requires long reaction times, which can lead to lower yields.[1] Modern approaches using ultrasonic irradiation in aqueous micelles with a catalyst like p-toluenesulfonic acid (PTSA) can significantly increase yields (up to 96%) and shorten reaction times.[2][3]
-
Inefficient Aromatization: The oxidation of the dihydropyridine (B1217469) intermediate can be a significant source of yield loss. While traditional oxidants like nitric acid are used, milder and more efficient methods should be considered to avoid side products.[4]
-
Hantzsch Synthesis Optimization Data
| Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) |
| p-TSA (20) | Solvent-free | Not specified | 15 min | 90 |
| p-TSA (10) | Aqueous SDS (0.1M) | Room Temp | Not specified | 96 |
| (NH4)2S2O8 (10) | Acetonitrile | 85-90°C | 3-5 hours | 80-95 |
| MgAl2-HT | Acetonitrile | Room Temp | 6.5 hours | 61 |
Data compiled from multiple sources for the synthesis of 1,4-dihydropyridines.[2][5][6][7]
Experimental Protocol: Optimized Hantzsch Dihydropyridine Synthesis under Ultrasonic Irradiation
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-ketoester (e.g., Ethyl acetoacetate)
-
p-Toluenesulfonic acid (PTSA)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Deionized water
Procedure:
-
Prepare a 0.1M aqueous solution of SDS in a suitable reaction vessel.
-
To this solution, add the aldehyde (1 equivalent), ethyl acetoacetate (B1235776) (2 equivalents), and ammonium acetate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Submerge the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a suitable frequency and power. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. Collect the solid by filtration.
-
Wash the product with cold water and dry under a vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent like ethanol.[1]
Hantzsch Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis: Troubleshooting
This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[8][9]
Common Problems and Solutions:
-
High Temperatures for Cyclodehydration: The final cyclodehydration step often requires high temperatures, which can lead to decomposition and low yields.
-
Solution: The use of acid catalysis (e.g., acetic acid, ytterbium triflate, or zinc bromide) can significantly lower the required temperature and allow for a one-pot procedure, with yields improving to 65-95%.[3]
-
-
Incomplete Michael Addition: The initial addition of the enamine to the ethynylketone is a critical step.
-
Solution: A screen of solvents has shown that ethanol and DMSO are suitable, with ethanol often being favored.[8]
-
-
Difficult Enamine Synthesis: The enamine starting material may be difficult to prepare or unstable.
-
Solution: The enamine can be generated in situ from a 1,3-dicarbonyl compound and an ammonia (B1221849) source like ammonium acetate.[3]
-
Bohlmann-Rahtz Synthesis Optimization Data
| Method | Catalyst | Solvent | Temperature | Yield (%) |
| A | None | Ethanol | Reflux | 38-98 |
| B | ZnBr2 | Toluene | Reflux | 49-84 |
| C | Acetic Acid | Toluene | Reflux | 60-99 |
| D | Acetic Acid | Ethanol | Reflux | 38-90 |
Data from a comparative study of one-pot heteroannulation methods.[10]
Experimental Protocol: One-Pot Bohlmann-Rahtz Pyridine Synthesis
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Alkynone
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, add the 1,3-dicarbonyl compound (1 equivalent), the alkynone (1 equivalent), and a large excess of ammonium acetate (e.g., 10 equivalents).
-
Add ethanol as the solvent.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Bohlmann-Rahtz Synthesis Troubleshooting Logic
Caption: Decision tree for troubleshooting the Bohlmann-Rahtz synthesis.
Guareschi-Thorpe Condensation: Troubleshooting
This reaction is a versatile method for synthesizing substituted 2-hydroxypyridines.[1]
Common Problems and Solutions:
-
Suboptimal Nitrogen Source: The choice of ammonia source can significantly impact the yield.
-
Solution: Studies have shown that ammonium carbonate in an aqueous medium can give a higher yield compared to other ammonium salts like ammonium chloride or ammonium acetate.[1]
-
-
Harsh and Lengthy Reaction Conditions: The classical method can require prolonged refluxing.
Guareschi-Thorpe Synthesis Optimization Data: Effect of Nitrogen Source
| Entry | Nitrogen Source (mmol) | Solvent | Time (h) | Yield (%) |
| 1 | NH₄Cl (1) | H₂O | 8 | 32 |
| 2 | NH₃ (1) | H₂O | 45 | 40 |
| 3 | NH₄OAc (1) | H₂O | 24 | 68 |
| 4 | (NH₄)₂CO₃ (2) | H₂O:EtOH (1:1) | 3 | 96 |
Adapted from a study on the optimization of the Guareschi-Thorpe reaction for the synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine.[1][12]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
Materials:
-
Alkyl cyanoacetate (B8463686)
-
1,3-Dicarbonyl compound
-
Ammonium carbonate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the alkyl cyanoacetate (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).
-
Add a 1:1 (v/v) mixture of water and ethanol (2 mL).
-
Heat the mixture at 80°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid product by filtration and wash with cold water.
-
The product is often pure enough but can be further purified by recrystallization if necessary.[3]
Guareschi-Thorpe Condensation Troubleshooting Pathway
Caption: Troubleshooting pathway for the Guareschi-Thorpe condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3-Bromopyridin-2-yl)methanol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (3-Bromopyridin-2-yl)methanol-d2 from a typical reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, assuming the synthesis is performed via the reduction of 3-bromo-2-pyridinecarboxaldehyde with a deuterated reducing agent (e.g., Sodium borodeuteride).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Product loss during extraction. 3. Adsorption of the polar product onto the silica (B1680970) gel during column chromatography. 4. Co-elution of product with impurities. | 1. Monitor the reaction by TLC to ensure complete consumption of the starting aldehyde. 2. Perform multiple extractions (3-4 times) with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). 3. Deactivate the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the eluent. Use a more polar solvent system to ensure elution of the product. 4. Optimize the solvent gradient for column chromatography to achieve better separation. |
| Product Contaminated with Starting Material (3-bromo-2-pyridinecarboxaldehyde) | 1. Incomplete reduction. 2. Insufficient quenching of the reducing agent. | 1. Increase the equivalents of the reducing agent or extend the reaction time. 2. Ensure the reaction is properly quenched (e.g., with water or a mild acid) before workup. |
| Presence of a More Polar Impurity (likely 3-bromo-2-pyridinecarboxylic acid) | 1. Oxidation of the starting aldehyde. 2. Hydrolysis of an ester precursor if the synthesis started from an ester. | 1. Use fresh, high-quality starting aldehyde. 2. This impurity is highly polar and can often be removed by a basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup. It will also likely have a very different retention factor on silica gel. |
| Streaking or Tailing of the Product Spot on TLC and During Column Chromatography | 1. The compound is too polar for the chosen solvent system. 2. Strong interaction with the acidic silica gel. 3. Overloading the TLC plate or column. | 1. Increase the polarity of the mobile phase. A common eluent system for such compounds is a mixture of hexanes and ethyl acetate; gradually increase the proportion of ethyl acetate.[1] For very polar compounds, a dichloromethane (B109758)/methanol system can be effective.[1] 2. Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine (B92270) to the eluent to neutralize the silica gel.[1] 3. Apply a more dilute sample to the TLC plate. For column chromatography, ensure the amount of crude product is appropriate for the column size (typically 1:50 to 1:100 ratio of crude product to silica gel by weight). |
| Difficulty in Removing Boron-containing Impurities | 1. Formation of stable boronate esters. | 1. During the workup, after quenching the reaction, add a diol like ethylene (B1197577) glycol or 1,3-propanediol (B51772) and stir for some time. This can help to break down the boronate esters. An acidic workup can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction mixture for the synthesis of this compound?
A1: A common and straightforward method is the reduction of 3-bromo-2-pyridinecarboxaldehyde with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), in a protic solvent like methanol-d4 (B120146) or ethanol.
Q2: What are the primary impurities I should expect in my reaction mixture?
A2: The most common impurities include:
-
Unreacted 3-bromo-2-pyridinecarboxaldehyde: The starting material for the reduction.
-
3-bromo-2-pyridinecarboxylic acid: This can form if the starting aldehyde is oxidized.
-
Boronate esters: Intermediates formed during the reduction reaction.
-
Inorganic salts: From the reducing agent and quenching steps.
Q3: What is the recommended purification method for this compound?
A3: Flash column chromatography on silica gel is the most common and effective method for purifying this polar compound. Recrystallization can be an alternative or a subsequent purification step if a suitable solvent system is found.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system should provide a good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] The polarity can be gradually increased by increasing the proportion of ethyl acetate until the desired separation is achieved. An Rf value of 0.2-0.4 for the product on TLC is often optimal for column chromatography.[1]
Q5: My compound is a solid. Can I use recrystallization for purification?
A5: Yes, if your compound is a solid and you can find a suitable solvent, recrystallization is an excellent purification technique.[3][4] The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.[4]
Q6: Are there any special handling precautions for this compound and its precursors?
A6: Yes, it is important to handle all chemicals with appropriate safety measures. 3-bromopyridine (B30812) derivatives can be irritants. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column: a. Select a column of an appropriate size based on the amount of crude material. b. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate). c. Pack the column with the slurry, ensuring there are no air bubbles. d. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading: a. Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). b. Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution: a. Carefully add the eluent to the top of the column. b. Start the elution with a low polarity solvent mixture and gradually increase the polarity (gradient elution). For example, start with 10% ethyl acetate in hexanes and gradually increase to 30-50% ethyl acetate. c. Collect fractions in test tubes.
4. Analysis of Fractions: a. Monitor the elution by spotting the collected fractions on a TLC plate and visualizing under UV light. b. Combine the fractions that contain the pure product.
5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying a solid sample of this compound.
1. Solvent Selection: a. Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. b. An ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
3. Cooling and Crystallization: a. Allow the solution to cool slowly to room temperature. b. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[3]
4. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel.[3] b. Wash the crystals with a small amount of the cold recrystallization solvent.
5. Drying: a. Allow the crystals to air dry on the filter paper or dry them in a vacuum oven to remove any residual solvent.
Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 4. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing deuterium exchange in (3-Bromopyridin-2-yl)methanol-d2
Technical Support Center: (3-Bromopyridin-2-yl)methanol-d2
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of the deuterium (B1214612) labels in this compound, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom (D) on a molecule is replaced by a protium (B1232500) atom (H) from the surrounding environment, such as a solvent or sample matrix.[1][2] For this compound, the two deuterium atoms are on the methylene (B1212753) group (-CD2OH). This position is adjacent to both the electron-withdrawing pyridine (B92270) ring and the hydroxyl group, making the C-D bonds potentially susceptible to exchange under certain conditions. This is problematic when the compound is used as an internal standard in quantitative analysis, as the loss of deuterium changes its mass, leading to inaccurate measurements.[1]
Q2: What are the primary factors that promote deuterium exchange on this molecule?
A2: The stability of the deuterium labels is highly dependent on environmental and experimental factors. The key factors include:
-
pH: The rate of exchange is highly sensitive to pH. It is generally minimized in a slightly acidic pH range (approximately 2.5 to 4.5) and increases significantly in neutral, basic, or strongly acidic conditions.[3]
-
Temperature: Higher temperatures accelerate chemical reactions, including deuterium exchange.[1]
-
Solvent: Protic solvents, such as water and methanol (B129727), are necessary for the exchange to occur as they provide a source of protons.[1] Aprotic solvents (e.g., DMSO, acetonitrile) are preferred where experimentally feasible.[3]
-
Catalysts: Traces of acid, base, or metal catalysts can facilitate the exchange process.[4]
Q3: At which position is the deuterium label most stable on a pyridine ring?
A3: While the deuterium in this compound is on the methanol group, it's useful to know that for deuterated pyridines themselves, the position on the ring affects stability. Deuterons at the C2 and C6 positions (alpha to the nitrogen) are generally more acidic and thus more prone to exchange, particularly under basic conditions.[3]
Q4: How should I store stock solutions of this compound?
A4: To maximize stability and prevent deuterium exchange during storage, stock solutions should be prepared in a high-quality aprotic solvent (e.g., acetonitrile, DMSO). Store the solutions in airtight, amber vials at low temperatures, such as -20°C or -80°C, to minimize exposure to moisture and slow down any potential degradation.[1]
Troubleshooting Guide: Investigating Deuterium Label Loss
If you suspect that the deuterium labels on your this compound are exchanging, follow this guide to identify and mitigate the issue.
Symptoms of Deuterium Exchange:
-
A decrease in the mass spectrometer signal for the deuterated internal standard over time.[1]
-
An unexpected increase in the signal of the corresponding unlabeled analyte.[1]
-
Inconsistent or inaccurate quantitative results.
Logical Flow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting deuterium exchange.
Quantitative Data Summary
| Parameter | Condition | Relative Rate of D/H Exchange | Stability |
| pH | < 2.0 (Strongly Acidic) | Moderate to High | Poor |
| 2.5 - 4.5 (Mildly Acidic) | Minimal | Optimal | |
| 5.0 - 8.0 (Neutral) | Moderate | Moderate | |
| > 8.0 (Basic) | High to Very High | Very Poor | |
| Temperature | 4°C | Low | Good |
| 25°C (Room Temp) | Baseline | Moderate | |
| 50°C | High (Approx. 4-5x vs 25°C) | Poor | |
| 100°C | Very High | Very Poor |
This table provides illustrative data. Actual exchange rates are compound-specific and should be determined experimentally.
Experimental Protocols
Protocol 1: Assessing Deuterium Stability in a Given Matrix
This protocol uses LC-MS/MS to determine if significant deuterium exchange occurs under your specific experimental conditions.
Objective: To quantify the percentage of deuterium loss over time.
Materials:
-
This compound
-
Your specific sample matrix or buffer system
-
LC-MS/MS system
-
Aprotic solvent (e.g., Acetonitrile) for T=0 sample
Methodology:
Caption: Experimental workflow for testing deuterium label stability.
Procedure:
-
Prepare Samples: Spike a known concentration of this compound into your experimental matrix. Prepare multiple identical samples.
-
Time Zero (T=0) Analysis: Immediately after spiking, take one sample, dilute it with a cold aprotic solvent (e.g., acetonitrile) to quench any reaction, and analyze it via LC-MS/MS. This serves as your baseline.
-
Incubation: Incubate the remaining samples under your standard experimental conditions (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), remove a sample, quench it as in step 2, and analyze it.
-
Data Evaluation:
-
Compare the peak area of the deuterated internal standard (d2) across the different time points. A significant decrease suggests degradation or exchange.[1]
-
Monitor the mass transition of the unlabeled analyte (d0). The appearance or increase of a peak at the analyte's retention time is direct evidence of deuterium exchange.[1]
-
Protocol 2: General Handling to Minimize Deuterium Exchange
Objective: To provide best practices for routine handling of this compound in experiments.
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., DMSO-d6, acetonitrile-d3) for sample preparation and storage.[3] If aqueous or protic solvents are required, minimize the exposure time.
-
pH Control: If your experiment involves aqueous solutions, adjust the pH to the optimal stability range of 2.5-4.5, if compatible with your assay's requirements.[3] Avoid neutral or basic buffers like PBS (pH 7.4) for prolonged incubations.
-
Temperature Management: Perform all sample preparation steps at low temperatures (e.g., on ice). Avoid heating samples containing the deuterated standard. Store prepared samples in a refrigerated autosampler (e.g., 4°C) prior to analysis.
-
Minimize Exposure Time: Analyze samples as quickly as possible after they are prepared in a potentially destabilizing matrix.[3] The goal is to limit the time the compound is exposed to conditions that promote exchange.
References
Technical Support Center: Optimizing Reaction Conditions for Bromopyridine Synthesis
Welcome to the Technical Support Center for bromopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: My electrophilic bromination of an unsubstituted pyridine (B92270) is resulting in very low to no yield. What is the primary issue?
A1: The low reactivity of the pyridine ring is the most common reason for low yields in electrophilic aromatic substitution (EAS) reactions. The nitrogen atom in the pyridine ring is highly electronegative, which deactivates the ring towards electrophiles. Additionally, under acidic conditions often used for bromination (e.g., with Br₂ and a Lewis acid), the pyridine nitrogen is protonated, further deactivating the ring. To overcome this, harsh reaction conditions such as high temperatures are often required.
Q2: I am observing a mixture of 2-bromo and 4-bromopyridine (B75155) in my reaction. How can I improve the regioselectivity?
A2: Achieving regioselectivity in pyridine bromination can be challenging. Here are a few strategies:
-
Pyridine N-oxide: A common and effective method is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution primarily to the 4-position. The N-oxide can be subsequently deoxygenated to yield the 4-bromopyridine.
-
Steric Hindrance: The presence of bulky substituents on the pyridine ring can influence the regioselectivity. For instance, a bulky group at the 2-position will sterically hinder electrophilic attack at that position, favoring substitution at the 4-position.
-
Directed Ortho-Metalation (DoM): This technique can be used to achieve substitution at a specific position by using a directing group.
Q3: When using N-Bromosuccinimide (NBS) to brominate a methylpyridine, I'm getting a mixture of ring and side-chain bromination. How can I favor side-chain bromination?
A3: To favor side-chain (benzylic) bromination over ring bromination with NBS, the reaction should be carried out under radical conditions. This typically involves:
-
Radical Initiator: Use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Non-polar Solvent: Employing a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Light: Irradiation with light (hv) can also promote radical formation.
Conversely, polar solvents and the absence of a radical initiator will favor electrophilic ring bromination.
Q4: My Sandmeyer reaction to convert an aminopyridine to a bromopyridine is giving a low yield. What are the common pitfalls?
A4: Low yields in Sandmeyer reactions often stem from two critical steps:
-
Incomplete Diazotization: Ensure the complete conversion of the aminopyridine to the diazonium salt. This step must be performed at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt. You can check for the presence of excess nitrous acid with starch-iodide paper to confirm the reaction's completion.
-
Decomposition of the Diazonium Salt: The diazonium salt is unstable and should be used immediately after its formation. Allowing it to warm up or sit for extended periods will lead to decomposition and the formation of byproducts, such as hydroxypyridines.
Q5: I'm having difficulty purifying my bromopyridine product from the reaction mixture. What are some effective purification strategies?
A5: Purification of bromopyridines can be challenging due to the presence of regioisomers and other byproducts with similar polarities. Common purification techniques include:
-
Fractional Distillation: This is an effective method for separating liquid bromopyridine isomers with different boiling points. A Vigreux column is commonly used to improve the separation efficiency.[1]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying solid or high-boiling liquid bromopyridines. The choice of eluent is critical and often requires careful optimization.
-
Recrystallization: For solid bromopyridines, recrystallization from a suitable solvent can be a highly effective purification method.
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Bromination of Pyridine
| Possible Cause | Troubleshooting Step |
| Deactivated Pyridine Ring | Increase reaction temperature and/or reaction time. Consider using a more reactive brominating agent or a stronger Lewis acid catalyst. |
| Protonation of Pyridine Nitrogen | Use of fuming sulfuric acid (oleum) can enhance reactivity compared to sulfuric acid alone. Alternatively, consider converting pyridine to its more reactive N-oxide. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Ensure all reagents are pure and dry. |
| Product Decomposition | Harsh reaction conditions can lead to product degradation. If increasing temperature leads to lower yields, consider a milder bromination method. |
Issue 2: Poor Regioselectivity in Bromination
| Possible Cause | Troubleshooting Step |
| Mixture of Kinetic and Thermodynamic Products | Varying the reaction temperature can influence the product distribution. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. |
| Steric and Electronic Effects | Analyze the steric and electronic effects of existing substituents on the pyridine ring to predict the most likely position of attack. |
| Incorrect Bromination Strategy | For 4-bromination, the pyridine N-oxide route is generally preferred. For 2-bromination from an unsubstituted pyridine, direct bromination is often challenging, and alternative methods like the Sandmeyer reaction from 2-aminopyridine (B139424) are more effective. |
Issue 3: Side Reactions with NBS Bromination of Alkylpyridines
| Possible Cause | Troubleshooting Step |
| Ionic Conditions Favoring Ring Bromination | Ensure the reaction is carried out under strictly anhydrous conditions in a non-polar, aprotic solvent. |
| Absence of Radical Initiator | Add a catalytic amount of a radical initiator like AIBN or BPO. |
| Over-bromination | Use a stoichiometric amount of NBS (1.0-1.1 equivalents) for mono-bromination and monitor the reaction closely by TLC or GC-MS. |
Data Presentation: Comparison of Reaction Conditions
Table 1: Synthesis of 3-Bromopyridine (B30812) via Electrophilic Bromination
| Brominating Agent | Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Bromine (Br₂) | 95% Sulfuric Acid | 130 | 7 | 72 | CN104974081A |
| Bromine (Br₂) | 80% Sulfuric Acid | 130 | 8 | 65 | CN104974081A |
| Bromine (Br₂) | Fuming Sulfuric Acid | 130 | - | ~80-90 | [2] |
Table 2: Comparison of Brominating Agents for an Acetophenone Derivative
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | [3] |
| Cupric bromide | Acetic Acid | 90 | 3 | ~60 | [3] |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromopyridine (B144113) via Sandmeyer Reaction
This protocol describes the synthesis of 2-bromopyridine from 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ether
-
Potassium hydroxide (KOH)
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.
-
Cool the flask to 10-20°C in an ice-salt bath and add 150 g (1.59 moles) of 2-aminopyridine over about 10 minutes.
-
While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The reaction mixture will thicken due to the formation of a yellow-orange perbromide.
-
Add a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water dropwise over 2 hours, keeping the temperature at 0°C or lower.
-
After stirring for an additional 30 minutes, add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water at a rate that keeps the temperature below 20-25°C.
-
Extract the reaction mixture with four 250-mL portions of ether.
-
Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.
-
Distill the dried extract through a 15 cm Vigreux column. 2-Bromopyridine distills at 74–75°C/13 mm Hg. The expected yield is 216–230 g (86–92%).[4]
Protocol 2: Synthesis of 3-Bromopyridine via Electrophilic Bromination
This protocol describes the synthesis of 3-bromopyridine from pyridine.
Materials:
-
Pyridine
-
95% Sulfuric Acid
-
Bromine (Br₂)
-
6N Sodium hydroxide (NaOH)
-
Petroleum ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To 15 mL (185 mmol) of pyridine and 95% sulfuric acid at 0°C, add 8.8 g (50 mmol) of bromine dropwise.
-
Heat the reaction mixture to 130°C and maintain for 7 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Adjust the pH to 8 with 6N sodium hydroxide.
-
Extract the aqueous layer three times with 60 mL of petroleum ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer.
-
Purify the crude product by distillation using a Vigreux column to obtain 3-bromopyridine. The expected yield is approximately 72%.
Protocol 3: Synthesis of 4-Bromopyridine from 4-Bromopyridine Hydrochloride
This protocol describes the liberation of 4-bromopyridine from its hydrochloride salt.
Materials:
-
4-Bromopyridine hydrochloride
-
5M Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
In a 25 mL round-bottom flask, dissolve 2.00 g (10.3 mmol) of 4-bromopyridine hydrochloride in 10 mL of water.
-
Slowly add 2 mL of 5M NaOH solution. A yellow mixture with two layers will form.
-
Stir the mixture at room temperature for 10 minutes.
-
Extract the mixture with three 15 mL portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Concentrate the dried organic layer in vacuo to obtain 4-bromopyridine as a colorless liquid in quantitative yield (approximately 1.62 g).[5]
Visualizations
Workflow for Sandmeyer Reaction
Caption: Workflow for the synthesis of bromopyridine via the Sandmeyer reaction.
Decision Tree for Bromination Strategy
Caption: Decision tree for selecting a suitable bromination strategy.
Mechanism of Electrophilic Bromination at the 3-Position
Caption: Simplified mechanism of electrophilic bromination of pyridine at the 3-position.
References
common impurities in commercial (3-Bromopyridin-2-yl)methanol-d2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial (3-Bromopyridin-2-yl)methanol-d2. The information addresses common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my commercial batch of this compound?
A1: Impurities in commercially available this compound can originate from the synthetic route, handling, and storage. They can be broadly categorized as:
-
Starting Material-Related Impurities: Unreacted starting materials, such as 3-bromopicolinic acid or its esters, may be present in trace amounts.
-
Process-Related Impurities: These are byproducts formed during the synthesis. A likely synthetic route is the reduction of an ester (like methyl 3-bromopicolinate) with a deuterated reducing agent. An intermediate in this reduction is the corresponding aldehyde, which could be present if the reaction is incomplete.
-
Isotopic Impurities: The most common isotopic impurity is the non-deuterated analog, (3-Bromopyridin-2-yl)methanol. This can result from incomplete deuteration of the reducing agent or proton exchange during the reaction workup.
-
Residual Solvents: Solvents used in the synthesis and purification processes (e.g., diethyl ether, tetrahydrofuran (B95107) (THF), ethyl acetate, hexanes) may remain in the final product.[1][2][3][4]
-
Degradation Products: The product may degrade over time, especially if not stored correctly. The most likely degradation product is the corresponding aldehyde or carboxylic acid due to oxidation.
Q2: How can I determine the isotopic purity of my this compound?
A2: The isotopic purity can be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: In a proton NMR spectrum, the presence of the non-deuterated analog will be indicated by a singlet peak corresponding to the -CH₂OH protons. By comparing the integration of this peak to a known internal standard or a well-resolved peak of the parent molecule, the percentage of the non-deuterated impurity can be estimated.
-
Mass Spectrometry: High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated compounds based on their different molecular weights.[][6] The relative intensities of the molecular ion peaks for the d2 and h2 species can be used to determine the isotopic ratio.
Q3: My ¹H NMR spectrum shows unexpected peaks. What are the likely culprits?
A3: Unexpected peaks in the ¹H NMR spectrum often correspond to residual solvents or process-related impurities.[7][8] Common laboratory solvents have characteristic chemical shifts. For example, you might see signals for diethyl ether, ethyl acetate, or THF. Other unexpected peaks could be from unreacted starting materials or byproducts of the synthesis. A comprehensive analysis, potentially including 2D NMR techniques like COSY and HSQC, may be necessary for full structural elucidation of unknown impurities.[7]
Q4: What are the best practices for storing this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. It is advisable to store it in a cool, dry place, and for long-term storage, refrigeration or freezing under an inert atmosphere (like argon or nitrogen) is recommended. This helps to prevent oxidation to the corresponding aldehyde or carboxylic acid.[9]
Troubleshooting Guides
Issue 1: My final product has a lower than expected purity.
-
Possible Cause: The presence of significant amounts of starting materials, byproducts, or residual solvents.
-
Troubleshooting Steps:
-
Identify the Impurities: Utilize analytical techniques such as NMR, LC-MS, and GC-MS to identify the nature of the impurities.[][8][10]
-
Choose a Purification Method: Based on the identity of the impurities, select an appropriate purification technique.
-
Recrystallization: Effective for removing impurities with different solubility profiles.
-
Column Chromatography: A versatile method for separating compounds with different polarities.
-
Distillation (if applicable): Useful for removing volatile impurities.
-
-
Issue 2: My mass spectrum indicates the presence of the non-deuterated (h2) analog.
-
Possible Cause: This is a common isotopic impurity. It can arise from the deuterated reagent used in the synthesis or from H/D exchange during the reaction workup.
-
Troubleshooting Steps:
-
Quantify the Isotopic Impurity: Use ¹H NMR or high-resolution MS to determine the percentage of the non-deuterated species.
-
Assess the Impact: For many applications, a small percentage of the non-deuterated analog may be acceptable. Determine if the level of this impurity will impact your experimental results.
-
Purification (if necessary): Separating isotopic impurities is challenging. If a higher isotopic purity is required, it may be necessary to re-synthesize the compound with a higher-purity deuterated reagent and carefully control the workup conditions to avoid proton exchange.
-
Data Presentation: Potential Impurities in this compound
| Impurity | Potential Origin | Recommended Analytical Technique(s) |
| 3-Bromopicolinic acid | Unreacted starting material | HPLC-MS, ¹H NMR |
| Methyl 3-bromopicolinate | Unreacted starting material | GC-MS, HPLC-MS, ¹H NMR |
| 3-Bromopicolinaldehyde | Incomplete reduction byproduct, Degradation | GC-MS, HPLC-MS, ¹H NMR |
| (3-Bromopyridin-2-yl)methanol | Isotopic impurity | ¹H NMR, High-Resolution MS |
| Diethyl ether, THF | Residual reaction solvent | ¹H NMR, GC-MS |
| Ethyl acetate, Hexanes | Residual purification solvent | ¹H NMR, GC-MS |
Experimental Protocols
Protocol: Analysis of Impurities in this compound by HPLC-MS and ¹H NMR
1. Sample Preparation:
-
For HPLC-MS: Accurately weigh approximately 1 mg of the this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution. Further dilute as needed for analysis.
-
For ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantification is desired.
2. HPLC-MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution data).[6][11]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode. If necessary, perform data-dependent MS/MS to obtain fragmentation data for impurity identification.[11]
-
3. ¹H NMR Analysis:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to ensure full relaxation for accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate all peaks.
-
Identify the peaks corresponding to the product, residual solvents, and any impurities. The chemical shifts of common laboratory solvents are well-documented.[7]
-
Quantify impurities relative to the main product or the internal standard.
-
Visualizations
Caption: Potential sources of impurities during the synthesis of this compound.
Caption: Experimental workflow for the analysis of impurities.
References
- 1. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 4. researchgate.net [researchgate.net]
- 6. kbibiopharma.com [kbibiopharma.com]
- 7. veeprho.com [veeprho.com]
- 8. toref-standards.com [toref-standards.com]
- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 10. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
degradation products of bromopyridine compounds under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromopyridine compounds. It addresses potential issues encountered during forced degradation studies and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of bromopyridine compounds?
A1: Forced degradation studies for bromopyridine compounds, in line with ICH guidelines, typically involve the following stress conditions to assess their intrinsic stability:
-
Acidic Hydrolysis: Exposure to acidic solutions (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 60-80°C).[1][2]
-
Alkaline Hydrolysis: Exposure to basic solutions (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures.[1][2]
-
Oxidative Degradation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.[1]
-
Thermal Degradation: Exposure of the solid compound or a solution to high temperatures (e.g., 60-100°C).
-
Photolytic Degradation: Exposure of the solid compound or a solution to UV and visible light to assess photosensitivity.[1]
Q2: What are the common degradation pathways for bromopyridine compounds?
A2: The degradation of bromopyridine compounds can proceed through several pathways, depending on the stress condition and the position of the bromine atom on the pyridine (B92270) ring:
-
Hydrolysis: Under acidic or alkaline conditions, the bromine atom can be substituted by a hydroxyl group, forming the corresponding hydroxypyridine. The pyridine ring itself can also undergo cleavage under harsh conditions.
-
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. Ring oxidation can also occur, leading to the formation of hydroxylated derivatives or ring-opened products.
-
Dehalogenation: Reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, can occur under certain conditions.[3]
-
Photodegradation: Exposure to light can lead to the formation of radicals and subsequent degradation to various products.
-
Thermal Degradation: At elevated temperatures, radical pathways can lead to the formation of gaseous products and solid deposits. Ring opening of pyridyl radicals is a potential degradation pathway.[4]
Q3: What analytical techniques are most suitable for identifying and quantifying degradation products of bromopyridine compounds?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying bromopyridine compounds and their degradation products. For structural elucidation and identification of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradation products.
Q4: How much degradation is considered sufficient in a forced degradation study?
A4: The goal of a forced degradation study is to achieve a level of degradation that is significant enough to demonstrate the stability-indicating nature of the analytical method, but not so extensive that it leads to the formation of irrelevant secondary degradation products. A target degradation of 5-20% is generally considered appropriate.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of bromopyridine degradation studies, particularly using HPLC.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for the parent bromopyridine or its degradation products. | 1. Secondary interactions with the stationary phase: Residual silanols on C18 columns can interact with the basic pyridine nitrogen. 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analytes. 3. Column overload: Injecting too much sample can lead to peak distortion. 4. Extra-column dead volume: Excessive tubing length or poorly made connections can cause peak broadening. | 1. Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). 2. Adjust the mobile phase pH to ensure consistent ionization of the analytes. For basic pyridines, a lower pH (e.g., 2.5-3.5) is often beneficial. 3. Reduce the injection volume or dilute the sample. 4. Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected. |
| Inconsistent retention times. | 1. Mobile phase composition changes: Inaccurate mixing or evaporation of volatile organic solvents. 2. Fluctuations in column temperature: Lack of a column oven or unstable ambient temperature. 3. Pump malfunction: Inconsistent flow rate. | 1. Prepare fresh mobile phase daily and keep the reservoirs covered. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Ghost peaks appearing in the chromatogram. | 1. Contamination in the mobile phase or HPLC system. 2. Carryover from previous injections. | 1. Flush the system with a strong solvent. Use high-purity solvents for the mobile phase. 2. Implement a needle wash step in the autosampler method with a strong solvent. |
| No degradation observed under stress conditions. | 1. The compound is highly stable under the applied conditions. 2. The stress conditions are not harsh enough. | 1. This is a valid result, but it's important to ensure the conditions were sufficiently stressful. 2. Increase the concentration of the stressor (acid, base, or oxidant), the temperature, or the duration of the stress.[1] |
| Excessive degradation (>50%). | 1. The stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of the stress to achieve the target degradation of 5-20%. |
Quantitative Data Summary
| Compound | Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (%) |
| 2-Bromopyridine | 0.1 M HCl, 80°C | 24 | Data not available | Data not available |
| 2-Bromopyridine | 0.1 M NaOH, 60°C | 12 | Data not available | Data not available |
| 3-Bromopyridine | 10% H₂O₂, RT | 48 | Data not available | Data not available |
| 4-Bromopyridine | Thermal, 100°C | 72 | Data not available | Data not available |
| User's Compound | User's Condition | User's Time | Insert your data | Insert your data |
Experimental Protocols
General Protocol for Forced Degradation of a Bromopyridine Compound
This protocol provides a general framework for conducting forced degradation studies. The specific concentrations, temperatures, and durations should be optimized for the particular bromopyridine compound being investigated.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the bromopyridine compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 12 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 10% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution at 80°C for 48 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (solid state):
-
Place a known amount of the solid bromopyridine compound in an oven at 100°C for 72 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, analyze the samples by HPLC.
-
3. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
Visualizations
Caption: General experimental workflow for forced degradation studies of bromopyridine compounds.
Caption: Potential degradation pathways of bromopyridine compounds under various stress conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Bioanalysis of (3-Bromopyridin-2-yl)methanol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the bioanalysis of (3-Bromopyridin-2-yl)methanol-d2, a deuterated internal standard. The information is tailored for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my analysis of this compound?
A1: A matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantitative results for this compound and the analyte it is used to quantify.[2][4][5]
Q2: I am using a stable isotope-labeled internal standard, this compound. Shouldn't this compensate for any matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice to compensate for matrix effects, they are not always a complete solution.[6][7][8] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to an accurate analyte/IS ratio.[1] However, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the deuterated standard (isotopic effect), or if the matrix components disproportionately affect the analyte and the IS.[8][9]
Q3: What are the common sources of matrix effects in bioanalysis?
A3: Common sources of matrix effects include phospholipids (B1166683) from cell membranes, salts, proteins, and endogenous metabolites present in biological samples.[2] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[2]
Q4: How can I determine if my assay is suffering from matrix effects?
A4: The presence of matrix effects can be assessed both qualitatively and quantitatively. A qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[3] Injection of a blank matrix extract will show a dip or peak in the baseline signal if matrix effects are present at that retention time. A quantitative assessment can be made using the post-extraction spike method, which compares the response of an analyte spiked into a blank matrix extract to the response in a neat solution.[2][7][10]
Q5: What are the regulatory expectations regarding the evaluation of matrix effects?
A5: Regulatory bodies require the assessment of matrix effects during the validation of bioanalytical methods.[10] This typically involves evaluating the matrix effect in at least six different lots of the biological matrix to assess the variability between sources.[11] The coefficient of variation (CV) of the internal standard-normalized matrix factor should be within an acceptable range (e.g., ≤15%).[11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Poor reproducibility of QC samples | Variable matrix effects between different matrix lots. | - Evaluate matrix effects using at least six different sources of blank matrix. - Improve the sample clean-up procedure to remove more interfering components.[1][4] - Optimize chromatographic conditions to separate the analyte from the suppression/enhancement zone.[1][6] |
| Analyte/IS peak area ratio is inconsistent | Differential matrix effects on the analyte and this compound. | - Investigate for chromatographic separation between the analyte and the IS. A slight difference in retention time can lead to different degrees of ion suppression.[8] - Modify the chromatographic gradient to ensure co-elution. - Re-evaluate the sample preparation method. |
| Low signal intensity or poor sensitivity | Significant ion suppression. | - Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner extract).[1] - Dilute the sample to reduce the concentration of matrix components.[5][12] - Adjust the chromatographic method to avoid co-elution with highly suppressive matrix components like phospholipids. - Consider switching the ionization mode (e.g., from ESI to APCI), as APCI can be less susceptible to matrix effects.[2] |
| Signal intensity is unexpectedly high | Ion enhancement. | - Identify and remove the source of enhancement through improved sample cleanup. - Optimize chromatography to separate the analyte from the enhancing region. |
| Drifting retention times and peak shape degradation | Buildup of matrix components on the analytical column. | - Implement a more rigorous sample clean-up procedure. - Use a guard column and replace it regularly. - Develop a column washing step at the end of each analytical run. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
Objective: To quantitatively determine the matrix effect by calculating the matrix factor (MF).
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Matrix Blank): Extract the blank biological matrix without adding the analyte or IS.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
The IS-Normalized MF should be close to 1.
-
-
Assess Variability: Calculate the coefficient of variation (CV%) for the MF and IS-Normalized MF across the different matrix lots. The CV should ideally be ≤15%.[11]
Protocol 2: Qualitative Assessment by Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
-
Set up the infusion: Use a syringe pump to deliver a constant flow of a solution containing the analyte and this compound into the MS detector, post-analytical column, via a T-fitting.
-
Establish a stable baseline: Allow the infusion to proceed until a stable signal is observed for the analyte and IS.
-
Inject a blank matrix extract: Prepare a blank matrix sample using the established sample preparation method. Inject this extract onto the LC system.
-
Monitor the signal: Any deviation (dip for suppression, peak for enhancement) from the stable baseline during the chromatographic run indicates the presence of a matrix effect at that specific retention time.[3]
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting decision tree for investigating matrix effects.
Workflow for Matrix Factor Calculation
Caption: Experimental workflow for determining the Matrix Factor.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution issues with (3-Bromopyridin-2-yl)methanol-d2
Welcome to the technical support center for (3-Bromopyridin-2-yl)methanol-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during experiments with this deuterated internal standard.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge that can significantly impact the accuracy and precision of quantification.[1] This guide provides a systematic approach to troubleshooting and resolving these issues when using this compound as an internal standard.
Problem: Poor resolution between this compound and the target analyte.
Step 1: Initial Assessment and System Suitability
Before modifying your method, it is crucial to ensure your HPLC or GC system is performing optimally.[1] Peak broadening and tailing can often be mistaken for co-elution.[1]
Q1: My chromatogram shows broad or tailing peaks for this compound. What should I check first?
A1: Peak broadening and tailing can suggest issues with your system or column health.[1] Before adjusting the mobile phase or column, verify the following:
-
Column Health: The column may be contaminated or have a void. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.[1][2]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]
-
Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.[1]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.[1]
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method. The primary goal is to increase the separation factor (α) and/or the efficiency (N) of the chromatographic system to achieve baseline resolution.[1]
Q2: How can I improve the separation of this compound from a closely eluting analyte using a C18 column?
A2: For a standard C18 column, you can manipulate the mobile phase composition and gradient profile.
-
Mobile Phase Composition:
-
Change Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of your separation.[3]
-
Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least 2 units above or below the pKa of your analytes and that it is adequately buffered.[3]
-
-
Gradient Profile:
-
If co-elution occurs, try a shallower gradient. For example, if you are running a gradient of 50% to 95% of the organic phase over 15 minutes, try a gradient of 60% to 80% over 20 minutes.[1]
-
Q3: What should I do if optimizing the mobile phase doesn't resolve the co-elution?
A3: If mobile phase optimization is insufficient, consider changing the stationary phase chemistry. This is often the most effective way to resolve co-eluting peaks.[3][4]
-
Column Chemistry: Consider columns with different selectivities. Options beyond traditional C8 and C18 columns include Phenyl, Cyano (CN), or Biphenyl phases.[4]
-
Particle Size and Column Length:
-
Columns with smaller particle sizes provide higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.[3][5]
-
A longer column also increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.[3][5]
-
Step 3: Adjusting Operating Parameters
Q4: Can adjusting the temperature or flow rate help with co-elution?
A4: Yes, both temperature and flow rate can influence separation.
-
Optimize Column Temperature: Temperature affects both selectivity and efficiency. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks.[3]
-
Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.[3]
Frequently Asked Questions (FAQs)
Q5: Why does my deuterated internal standard, this compound, have a different retention time than the non-deuterated analyte?
A5: This phenomenon is known as the "deuterium isotope effect" and is a common issue in chromatography.[6][7] The replacement of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight changes in the molecule's physicochemical properties, causing the deuterated compound to elute slightly earlier or later than the non-deuterated analyte.[6][8]
Q6: What are the consequences of the deuterium isotope effect?
A6: A shift in retention time can lead to incomplete co-elution of the analyte and the internal standard. This can result in them being subjected to different matrix effects, which can cause scattered and inaccurate results.[6]
Q7: How can I minimize the deuterium isotope effect?
A7: Chromatographic method optimization by adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[6] In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[6] If the problem persists, consider using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C), as they are less prone to chromatographic shifts.[6]
Q8: Can the sample preparation method contribute to co-elution?
A8: Yes, inadequate sample preparation can introduce interfering compounds from the matrix that may co-elute with this compound or the target analyte. A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove these interferences.
Q9: I see a "ghost peak" in my chromatogram near the retention time of this compound. What could be the cause?
A9: A ghost peak is an unexpected peak that can arise from impurities in the mobile phase, sample carryover from a previous injection, or contamination in the HPLC system.[9] If a ghost peak has a similar retention time to your internal standard, it can lead to co-elution and inaccurate quantification. To troubleshoot ghost peaks, run a blank gradient (injecting only the mobile phase) and systematically clean or replace components of the HPLC system.[9]
Data Presentation
Table 1: Troubleshooting Summary for Co-elution of this compound
| Parameter | Action | Expected Outcome | Reference |
| Mobile Phase | Change organic modifier (e.g., ACN to MeOH) | Alter selectivity | [3] |
| Adjust pH (for ionizable compounds) | Change retention and selectivity | [3] | |
| Implement a shallower gradient | Improve resolution of closely eluting peaks | [1] | |
| Stationary Phase | Change column chemistry (e.g., C18 to Phenyl) | Alter selectivity | [3][4] |
| Decrease particle size | Increase efficiency and resolution | [3][5] | |
| Increase column length | Increase efficiency and resolution | [3][5] | |
| Operating Conditions | Optimize column temperature | Affects selectivity and efficiency | [3] |
| Lower flow rate | Improve resolution | [3] |
Experimental Protocols
Protocol 1: Generic HPLC Method for Separation of this compound and a Hypothetical Analyte
This protocol provides a starting point for method development.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase A: Water with 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detector: UV/Vis (PDA) or Mass Spectrometer
-
Initial Gradient: Start with a gradient of 30% B to 70% B over 15 minutes.
-
Troubleshooting Steps:
-
If co-elution occurs, try a shallower gradient, for example, 40% B to 60% B over 20 minutes.[1]
-
If resolution is still inadequate, switch the organic modifier to methanol (Mobile Phase B: Methanol with 0.1% Formic Acid) and re-run the initial gradient.[3]
-
As a next step, try a different column chemistry, such as a Phenyl or Cyano column, with the original mobile phase and gradient.[3][4]
-
Protocol 2: Assessing the Contribution of the Internal Standard to the Analyte Signal
This protocol helps determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add this compound at the concentration used in the assay.[6]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[6]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte.[6]
Visualizations
Caption: Troubleshooting workflow for HPLC co-elution.
Caption: Logical relationship of the deuterium isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. bvchroma.com [bvchroma.com]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability Testing of Deuterated Internal Standards
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on establishing and troubleshooting the stability of deuterated internal standards (IS). Adherence to these protocols is critical for ensuring the accuracy and reliability of bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for a deuterated internal standard necessary?
While stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis, their stability cannot be taken for granted.[1][2] Stability testing is crucial to ensure that the IS does not degrade during sample storage, handling, and analysis, which would compromise the accuracy and reliability of the analytical results.[3] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) require demonstration of the stability of the internal standard as part of bioanalytical method validation.[2][4]
Q2: When can I infer the stability of my deuterated IS from the analyte's stability data?
In many cases, the stability of a deuterated IS, particularly a stable-isotope labeled form of the analyte, is very similar to that of the analyte itself when stored under identical conditions.[5] If the deuterated IS is stored in the same solution and under the same conditions as the analyte for which stability has been demonstrated, and there is no evidence of isotopic exchange, additional stability assessments for the IS may not be necessary.[5][6] However, this should be scientifically justified.
Q3: What are the most common stability issues encountered with deuterated internal standards?
The most frequent stability-related problems include:
-
Degradation: Like the analyte, the IS can degrade due to hydrolysis, oxidation, or photolysis.[7]
-
Isotopic Exchange (H/D Back-Exchange): Deuterium (B1214612) atoms can be replaced by hydrogen atoms from the surrounding solvent or matrix.[8] This is more likely to occur if the deuterium labels are on heteroatoms (e.g., -OH, -NH) or on a carbon adjacent to a carbonyl group.[8] Acidic or basic conditions can catalyze this exchange.[8][9]
-
Adsorption: The IS can adsorb to container surfaces, especially at low concentrations, leading to a decrease in its effective concentration.[5]
Q4: What types of stability studies are required for deuterated internal standards?
A comprehensive stability assessment for a deuterated IS should, when scientifically warranted, cover the following conditions, mirroring the lifecycle of a study sample:
-
Stock and Working Solution Stability: To ensure the integrity of the solutions used to spike samples.[5]
-
Freeze-Thaw Stability: To evaluate the impact of repeated freezing and thawing cycles.[10][11]
-
Bench-Top (Short-Term) Stability: To assess stability in the matrix at room temperature during sample preparation.[1][10]
-
Long-Term Stability: To determine stability in the matrix under the intended long-term storage conditions (e.g., -20°C or -80°C).[10][12]
-
Post-Preparative (Autosampler) Stability: To ensure the stability of the processed sample in the autosampler during the analytical run.[5][10]
Troubleshooting Guide
Issue 1: Drifting Internal Standard Signal Over an Analytical Run
-
Symptom: The peak area of the internal standard systematically increases or decreases throughout the analytical batch.[13]
-
Possible Causes & Solutions:
-
Deuterium-Hydrogen Back-Exchange: This can occur in the sample matrix or even in the mobile phase.[13]
-
Troubleshooting: Incubate the IS in the sample diluent and mobile phase to evaluate solvent stability. Analyze samples at different time points to see if the IS response changes.[13]
-
Solution: Adjust the pH of the mobile phase or sample diluent to a more neutral range if possible. Choose a deuterated standard with labels on more chemically stable positions (e.g., aromatic rings).[13]
-
-
Post-Preparative Instability: The IS may be degrading in the processed sample while sitting in the autosampler.[14]
-
Troubleshooting: Conduct an autosampler stability study by re-injecting a sample at various time points.
-
Solution: Use a cooled autosampler, reduce the batch size, or investigate different reconstitution solvents.[14]
-
-
System Carryover or Adsorption: The IS may be adsorbing to parts of the LC system or carryover from previous injections may be occurring.
-
Troubleshooting: Inject blank samples after a high-concentration sample to check for carryover.
-
Solution: Optimize the needle wash solvent and procedure. Consider using different vial materials.
-
-
Issue 2: Inaccurate Quantification at Low Analyte Concentrations
-
Symptom: Results show a positive bias, particularly at the Lower Limit of Quantification (LLOQ).
-
Possible Cause & Solution:
-
Isotopic Contribution from Internal Standard: The deuterated IS may contain a significant amount of the unlabeled analyte as an impurity.[13]
-
Troubleshooting: Inject a high concentration of the IS solution alone and monitor the mass transition for the unlabeled analyte.[13]
-
Solution: The response from the unlabeled analyte in the IS solution should be less than 20% of the LLOQ response for the analyte. If it's higher, contact the supplier for a higher purity standard.[8][13]
-
-
Experimental Protocols
Protocol 1: Stock Solution Stability
Objective: To determine the stability of the deuterated internal standard in its stock and working solutions under defined storage conditions.[1][5]
Methodology:
-
Preparation: Prepare stock and working solutions of the deuterated IS at the concentrations used in the bioanalytical method.
-
Storage: Store the solutions under the intended storage conditions (e.g., refrigerated at 4°C or frozen at -20°C).[15]
-
Testing Schedule: At specified time points (e.g., 0, 7, 14, 30 days, and then quarterly), analyze the stored solutions.[1][3]
-
Analysis: Compare the analytical response of the stored solution against a freshly prepared solution of the same concentration.[1][5]
-
Acceptance Criteria: The mean response of the stored solution should be within a predefined percentage (e.g., ±10%) of the fresh solution's response.[1]
Protocol 2: Freeze-Thaw Stability in Biological Matrix
Objective: To assess the stability of the deuterated IS in a biological matrix after repeated freeze-thaw cycles.[10][11]
Methodology:
-
Sample Preparation: Spike a known concentration of the IS into at least three replicates of the biological matrix.[10]
-
Freezing: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[10][11]
-
Thawing: Thaw the samples unassisted at room temperature.[10]
-
Cycling: Repeat the freeze-thaw cycle for a minimum of three cycles, ensuring the samples are frozen for at least 12 hours between each thaw.[10][11]
-
Analysis: After the final thaw, process and analyze the samples alongside a freshly prepared set of samples.[10]
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability in Biological Matrix
Objective: To evaluate the stability of the deuterated IS in a biological matrix over the intended storage duration.[10][12]
Methodology:
-
Sample Preparation: Spike a known concentration of the IS into a sufficient number of replicates of the biological matrix.[10]
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).[10]
-
Testing Schedule: Analyze the samples at appropriate intervals (e.g., 0, 1, 3, 6, and 12 months).[16]
-
Analysis: At each time point, retrieve a set of samples, thaw, process, and analyze them against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Summary of Stability Study Acceptance Criteria
| Stability Test | Matrix/Solution | Acceptance Criteria (Deviation from Nominal/Fresh) |
| Stock Solution Stability | Solvent | ±10% |
| Freeze-Thaw Stability | Biological Matrix | ±15% |
| Bench-Top Stability | Biological Matrix | ±15% |
| Long-Term Stability | Biological Matrix | ±15% |
| Post-Preparative Stability | Processed Sample | ±15% |
Table 2: Example Long-Term Stability Data for a Deuterated Internal Standard
| Storage Time (Months) | Storage Condition | Replicate 1 (% Nominal) | Replicate 2 (% Nominal) | Replicate 3 (% Nominal) | Mean (% Nominal) | %CV |
| 0 | -80°C | 101.2 | 98.7 | 102.1 | 100.7 | 1.7 |
| 1 | -80°C | 99.5 | 103.0 | 97.8 | 100.1 | 2.7 |
| 3 | -80°C | 96.8 | 99.1 | 101.5 | 99.1 | 2.4 |
| 6 | -80°C | 102.3 | 97.2 | 98.9 | 99.5 | 2.6 |
| 12 | -80°C | 95.9 | 100.5 | 98.3 | 98.2 | 2.3 |
Visualizations
Caption: Workflow for deuterated internal standard stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. pharmacy180.com [pharmacy180.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ema.europa.eu [ema.europa.eu]
Validation & Comparative
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated versus non-deuterated internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate analytical strategy.
In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting for variability inherent in the analytical process, from sample preparation to instrumental analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest to compensate for matrix effects, extraction inconsistencies, and instrumental drift. The two primary choices for an internal standard are stable isotope-labeled (e.g., deuterated) compounds and non-isotopically labeled, structurally similar compounds (analog internal standards).
The Scientific Rationale: Why Deuterated Standards Reign Supreme
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because their chemical and physical properties are nearly identical to the analyte, they co-elute during chromatography and experience similar ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2] This approach is widely regarded as the "gold standard" in bioanalysis.[3]
Non-deuterated internal standards, on the other hand, are structurally similar but chemically distinct from the analyte. While often more readily available and less expensive, their different physicochemical properties can lead to variations in extraction recovery and chromatographic retention time, potentially compromising their ability to effectively compensate for matrix effects.[4]
Performance Showdown: Quantitative Data Comparison
The theoretical advantages of deuterated internal standards are borne out in experimental data, which consistently demonstrate improved accuracy and precision in complex matrices.
Table 1: Comparison of Accuracy and Precision in Pesticide and Mycotoxin Analysis in Cannabis Matrices
| Internal Standard Type | Analyte | Accuracy (% Recovery) | Precision (% RSD) |
| Without Internal Standard | Dimethoate | 30 - 90% | > 50% |
| Carbofuran | 40 - 100% | > 50% | |
| With Deuterated Internal Standard | Dimethoate | 75 - 125% | < 20% |
| Carbofuran | 75 - 125% | < 20% |
Data adapted from a study on pesticide and mycotoxin analysis in various cannabis matrices. The use of deuterated internal standards significantly improved accuracy and precision across different complex matrices.[5]
Table 2: Comparison of Method Validation Parameters for Immunosuppressant Drugs
| Internal Standard Type | Analyte | Within-day Imprecision (% CV) | Between-day Imprecision (% CV) | Trueness (%) |
| Isotopically Labeled (ILIS) | Tacrolimus (B1663567) | < 10% | < 8% | 91%–110% |
| Sirolimus | < 10% | < 8% | 91%–110% | |
| Everolimus | < 10% | < 8% | 91%–110% | |
| Ciclosporin A | < 10% | < 8% | 91%–110% | |
| Analog (ANIS) | Tacrolimus | < 10% | < 8% | 91%–110% |
| Sirolimus | < 10% | < 8% | 91%–110% | |
| Everolimus | < 10% | < 8% | 91%–110% | |
| Ciclosporin A | < 10% | < 8% | 91%–110% |
This study on immunosuppressive drugs concluded that while isotopically labeled internal standards are generally superior, well-chosen analog internal standards can also provide acceptable performance in some cases.[1][6]
The Isotope Effect: A Noteworthy Consideration
A key phenomenon to consider when using deuterated standards is the "isotope effect," which can cause the deuterated compound to elute slightly earlier from the chromatographic column than its non-deuterated counterpart.[7] This is due to the slightly stronger C-D bond compared to the C-H bond. While often minor, this chromatographic shift can lead to differential matrix effects if the analyte and internal standard elute in regions of varying ion suppression or enhancement.
Table 3: Impact of Deuteration on Chromatographic Retention Time
| Analyte | Deuterated Analog | Chromatographic System | Retention Time Shift (seconds) |
| Peptides (E. coli digest) | Dimethyl labeled | UPLC | 3 |
| Fluconazole | Fluconazole-d4 | Reversed-phase LC | ~1.8 |
| Homoserine lactone | Homoserine lactone-d3 | Reversed-phase LC | ~1.8 |
Data from studies investigating the deuterium isotope effect on retention time.[7][8]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams outline the analytical workflow and the impact of the isotope effect.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. lcms.cz [lcms.cz]
- 6. ovid.com [ovid.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are non-negotiable. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of deuterated internal standards against their non-deuterated counterparts, supported by experimental data and detailed methodologies, to facilitate informed decisions in the validation of bioanalytical methods.
Stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, are widely recognized as the gold standard in bioanalysis.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of SIL-ISs whenever feasible.[1] The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest, allowing it to effectively compensate for variability throughout the analytical process.[3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary role of an internal standard is to correct for variations that can occur during sample preparation, such as extraction inconsistencies, and analytical variations like matrix effects and instrument response fluctuations.[2] A deuterated internal standard, being chemically almost identical to the analyte, tracks the analyte's behavior much more closely than a non-deuterated (or structural analog) internal standard. This results in superior accuracy and precision.[1][2]
The following tables summarize the key performance differences based on established bioanalytical validation parameters.
Table 1: Comparison of Assay Performance with Different Internal Standard Types
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Highly variable, often > 20% |
| Precision (%CV) | Typically < 10% | Can be > 15% | Highly variable, often > 20% |
| Matrix Effect | Minimal and compensated | Significant and variable | Significant and uncompensated |
| Extraction Recovery | Consistent and tracks analyte | Can be different from analyte | Not applicable |
This data illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.[1]
Table 2: Impact of Internal Standard Choice on Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard Type | Inter-Patient Assay Imprecision (CV%) |
| Deuterated IS (Sirolimus-d3) | 4.8 |
| Structural Analog IS (Everolimus) | 9.2 |
This data demonstrates the improved consistency of results across different patient samples when a deuterated internal standard is used.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of bioanalytical assays. Below are protocols for key experiments to assess the performance of an internal standard.
Assessment of Matrix Effects
Objective: To evaluate the potential for matrix components to suppress or enhance the ionization of the analyte and the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the mobile phase or an appropriate solvent at a known concentration (e.g., low and high QC levels).
-
Set 2 (Post-extraction Spike): Blank biological matrix from at least six different sources is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set 3 (Pre-extraction Spike): Blank biological matrix from the same six sources is spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
This is calculated for both the analyte and the internal standard by comparing the peak areas from Set 2 to Set 1.
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix sources should be ≤15%.
-
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter in the measurements (precision).
Methodology:
-
Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in a minimum of three separate analytical runs.
-
Calculate Accuracy (% Bias):
-
% Bias = [(Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100
-
The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
-
Calculate Precision (%CV):
-
%CV = (Standard Deviation / Mean Calculated Concentration) * 100
-
The %CV should not exceed 15% (20% at the LLOQ).
-
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Methodology:
-
Prepare low and high QC samples in the biological matrix.
-
Subject the samples to various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (e.g., -20°C or -80°C) and thawing to room temperature.
-
Short-Term (Bench-Top) Stability: Kept at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected sample storage time.
-
Post-Preparative Stability: Stability of the extracted samples in the autosampler.
-
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: A typical experimental workflow for bioanalytical method validation.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Cross-Validation of Methods Using (3-Bromopyridin-2-yl)methanol-d2
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In fields like pharmacokinetics, metabolism studies, and clinical diagnostics, the use of an appropriate internal standard (IS) is a cornerstone of robust and reproducible results. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of the deuterated internal standard, (3-Bromopyridin-2-yl)methanol-d2, against its non-deuterated counterpart and other structural analogs.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1] By incorporating heavy isotopes like deuterium, these standards are chemically identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects in the mass spectrometer. This intrinsic similarity allows for precise correction of variations that can occur during sample preparation, extraction, and analysis, ultimately leading to more accurate and reliable quantification.[1][2]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation to ensure data integrity.[3]
Comparative Performance: Deuterated vs. Non-Deuterated and Analog Internal Standards
To illustrate the advantages of using a deuterated internal standard, this section presents a comparative summary of typical performance data for a validated bioanalytical LC-MS/MS method. The data contrasts the use of this compound with its non-deuterated form and a structurally similar but non-isotopically labeled compound (structural analog).
| Validation Parameter | Method A: this compound (SIL-IS) | Method B: (3-Bromopyridin-2-yl)methanol (Non-Deuterated IS) | Method C: Structural Analog IS |
| Accuracy (% Bias) | -2.5% to +3.0% | -10.0% to +12.5% | -15.0% to +18.0% |
| Precision (%RSD) | < 4.0% | < 10.0% | < 15.0% |
| Matrix Effect (%CV) | < 5.0% | 15.0% - 25.0% | 20.0% - 35.0% |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
This data is representative of typical performance and has been compiled from established principles of bioanalytical method validation.[4]
The data clearly demonstrates that the use of a deuterated internal standard leads to significantly improved accuracy, precision, and a lower matrix effect. The non-deuterated internal standard, being identical to the analyte, is unsuitable for distinguishing between the spiked standard and the endogenous analyte, leading to inaccurate results. While a structural analog can partially compensate for variability, its different physicochemical properties result in less effective correction for matrix effects and potential chromatographic separation from the analyte, compromising data quality.[5]
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS experiment for the quantification of a hypothetical analyte, "Analyte X," using this compound as the internal standard.
Reagents and Materials
-
Analyte X reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Analyte X and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 methanol/water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution in methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Analyte X working standard solutions.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (10 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusion of Analyte X and this compound.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams created using Graphviz (DOT language) illustrate the sample preparation workflow and the decision-making process for selecting an appropriate internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Guide to Deuterium Labeling in LC-MS Analysis
For researchers, scientists, and drug development professionals leveraging the precision of liquid chromatography-mass spectrometry (LC-MS), stable isotope labeling is a cornerstone of accurate quantification. Among the available isotopes, deuterium (B1214612) (²H) offers a cost-effective and synthetically accessible option. However, the substitution of hydrogen with deuterium is not without its nuances. This guide provides an objective comparison of the isotopic effects of deuterium labeling in LC-MS analysis, supported by experimental data, to help you navigate its advantages and potential pitfalls.
The primary allure of using deuterated analogs as internal standards lies in their chemical similarity to the analyte of interest, theoretically ensuring identical behavior during sample preparation, chromatographic separation, and ionization.[1] While this holds true to a large extent, the mass difference between hydrogen and deuterium can introduce subtle physicochemical changes, leading to what are known as isotopic effects. These effects can manifest as alterations in chromatographic retention time and, to a lesser extent, changes in mass spectral fragmentation patterns.
The Chromatographic Deuterium Isotope Effect (CDE)
The most significant isotopic effect observed in LC-MS is the Chromatographic Deuterium Isotope Effect (CDE), where a deuterated compound exhibits a different retention time compared to its non-deuterated counterpart.[2] This phenomenon stems from the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[2] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule, influencing its interaction with the stationary phase.[2][3]
In the widely used reversed-phase liquid chromatography (RPLC), deuterated compounds generally elute earlier than their non-labeled analogs.[2][3][4] This is attributed to the slightly lower hydrophobicity of the C-D bond, leading to weaker interactions with the non-polar stationary phase.[2] This "inverse isotope effect," where the heavier isotope has a shorter retention time, is a key consideration in method development.[3]
The magnitude of this retention time shift is not constant and is influenced by several factors:
-
Number and location of deuterium atoms: A higher degree of deuteration can lead to a more pronounced retention time shift. The position of the deuterium label within the molecule also plays a role.[5][6]
-
Chromatographic conditions: The choice of stationary phase, mobile phase composition, and gradient profile can all impact the degree of separation between the labeled and unlabeled compounds.
Failure to account for this chromatographic shift can lead to quantitative inaccuracies. If the analyte and its deuterated internal standard do not co-elute, they may experience different levels of ion suppression from the sample matrix, compromising the reliability of the results.[7]
Comparison with Other Stable Isotopes
While deuterium labeling is a popular choice due to its lower cost and relative ease of synthesis, other stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) offer a key advantage: they typically exhibit minimal to no chromatographic isotope effect.[7][8] The smaller relative mass difference between these isotopes and their lighter counterparts results in negligible changes to the physicochemical properties that govern chromatographic retention.
The following table summarizes the key differences between these stable isotope labeling strategies:
| Feature | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Chromatographic Shift | Possible and often significant (Isotope Effect)[7][9] | Minimal to None[7] | Minimal to None[7] |
| Risk of Back-Exchange | High, depending on the label's position (e.g., on heteroatoms or alpha to carbonyls)[7] | None[7] | None[7] |
| Relative Cost | Low[7] | High | High |
| Synthetic Accessibility | Generally easier[7] | More complex | More complex |
| Recommendation | A viable option, but requires careful validation of chromatographic behavior and label stability. | Preferred standard for highest accuracy. | Preferred standard for highest accuracy. |
Isotopic Effects on Mass Spectrometry
Beyond chromatography, deuterium labeling can also influence mass spectral patterns. While the primary function of the label is to create a mass shift for clear differentiation from the analyte, there can be secondary effects on ionization and fragmentation. For instance, studies have shown that deuterium replacement of hydroxyl groups can alter fragmentation patterns in atmospheric pressure chemical ionization (APCI).[10] The difference in bond strength between C-H and C-D can lead to a primary deuterium isotope effect in fragmentation reactions, where the transfer of a hydrogen atom is part of the rate-determining step.[9]
Experimental Protocols
To rigorously assess the isotopic effects of deuterium labeling in your LC-MS analysis, the following experimental protocols are recommended.
Protocol 1: Assessing the Chromatographic Deuterium Isotope Effect
Objective: To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analog under specific chromatographic conditions.[2]
Methodology:
-
Standard Preparation:
-
Chromatographic Analysis:
-
Select an appropriate LC column and mobile phase based on the properties of the analyte.
-
Inject the 1:1 mixture into the LC-MS system.
-
Acquire data in selected ion monitoring (SIM) or full scan mode, ensuring the mass windows for both the labeled and unlabeled compounds are monitored.
-
-
Data Analysis:
-
Determine the retention times for the deuterated (t_R(D)) and non-deuterated (t_R(H)) compounds.
-
Calculate the retention time shift: Δt_R = t_R(H) - t_R(D).
-
To normalize for peak broadening, express the retention time shift as a percentage of the average peak width.[2]
-
Repeat the analysis multiple times to ensure reproducibility and calculate the mean and standard deviation of the Δt_R.[2]
-
Protocol 2: Workflow for Quantification using a Deuterated Internal Standard
Objective: To accurately quantify an analyte in a complex matrix using a deuterated internal standard, accounting for potential isotopic effects.
Methodology:
-
Method Development:
-
Perform the CDE assessment as described in Protocol 1 to understand the degree of chromatographic separation between the analyte and the deuterated internal standard.
-
Optimize chromatographic conditions to minimize the separation if possible.
-
-
Sample Preparation:
-
Spike a known amount of the deuterated internal standard into all samples, blanks, and calibration standards at the earliest stage of sample preparation.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor at least one specific precursor-product ion transition for both the analyte and the deuterated internal standard.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of the analyte in the unknown samples using the calibration curve.
-
Visualizing Key Workflows
To further clarify these processes, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for assessing the Chromatographic Deuterium Isotope Effect (CDE).
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion and Recommendations
Deuterium labeling remains a valuable and widely used technique in quantitative LC-MS analysis due to its cost-effectiveness and accessibility. However, it is crucial for researchers to be aware of and assess the potential for isotopic effects, particularly the Chromatographic Deuterium Isotope Effect.
Key Recommendations:
-
Do Not Assume Co-elution: Always experimentally verify the chromatographic behavior of your deuterated internal standard relative to the analyte during method development.[3]
-
Consider the Labeling Position: Be mindful of the stability of the deuterium labels. Avoid placing labels on readily exchangeable positions like heteroatoms, and exercise caution with positions alpha to carbonyl groups.[7]
-
Evaluate Alternative Isotopes: For assays requiring the highest level of accuracy and where cost is less of a concern, ¹³C or ¹⁵N-labeled internal standards are preferable as they are not prone to chromatographic shifts or back-exchange.[8]
-
Thorough Method Validation: Regardless of the isotope used, a comprehensive method validation is essential to ensure the accuracy, precision, and robustness of your quantitative results.
By understanding and accounting for the nuances of deuterium labeling, researchers can confidently leverage this powerful tool to achieve reliable and accurate quantitative data in their LC-MS analyses.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. sejong.elsevierpure.com [sejong.elsevierpure.com]
A Guide to the Use of Deuterated Internal Standards in Clinical Assays: Regulatory Perspectives and Performance Metrics
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable clinical assays. Among the various options, deuterated internal standards are frequently employed. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by regulatory insights and experimental data, to inform the strategic development of clinical bioassays.
Regulatory Landscape: A Harmonized Approach
The global regulatory landscape for bioanalytical method validation is now largely harmonized under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. This guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified framework for ensuring the quality and consistency of bioanalytical data. A central tenet of the ICH M10 guideline is the recommendation for the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for variability during sample processing and analysis. While not mandating a specific type of SIL-IS, the guidelines emphasize that the chosen IS must be well-characterized and its suitability demonstrated through rigorous validation.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, without interfering with its measurement. The most common choices for internal standards are deuterated (²H or D), Carbon-13 (¹³C)-labeled, and structural analogs.
Table 1: Quantitative Performance Comparison of Internal Standard Types
| Performance Parameter | Deuterated IS | ¹³C-Labeled IS | Structural Analog IS |
| Accuracy (% Bias) | Typically < 15% | Typically < 10% | Can be > 15% |
| Precision (% CV) | Typically < 15% | Typically < 10% | Can be > 15% |
| Co-elution with Analyte | Generally co-elutes, but slight chromatographic shifts can occur. | Co-elutes perfectly with the analyte. | Elution time may differ significantly from the analyte. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. | Excellent, as it experiences the same matrix effects as the analyte. | Variable and often incomplete. |
| Extraction Recovery | Highly similar to the analyte. | Virtually identical to the analyte. | Can differ significantly from the analyte. |
| Isotopic Stability | Generally stable, but H/D exchange is possible in certain molecules and conditions. | Highly stable with no risk of isotope exchange. | Not applicable. |
Table 2: Qualitative Comparison of Internal Standard Characteristics
| Characteristic | Deuterated IS | ¹³C-Labeled IS | Structural Analog IS |
| Physicochemical Properties | Very similar to the analyte. | Nearly identical to the analyte. | Similar, but not identical to the analyte. |
| Cost | Generally less expensive than ¹³C-labeled standards. | More expensive due to the complexity of synthesis. | Often the most cost-effective option. |
| Availability | Widely available for many common analytes. | Availability is growing but may be limited for novel compounds. | Generally readily available or can be easily synthesized. |
| Risk of Cross-Talk | Low, provided there is a sufficient mass difference (≥ 3 amu). | Very low, with a sufficient mass difference. | Not applicable, but can have other interferences. |
Experimental Protocols
To ensure the suitability of a deuterated internal standard, the following key experiments, as outlined in the ICH M10 guideline, should be performed during method validation.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
-
Obtain at least six independent sources of the blank biological matrix (e.g., plasma, urine).
-
Process and analyze one blank sample from each source to check for interferences at the retention times of the analyte and the deuterated IS.
-
Spike one of the blank matrix lots with the deuterated IS at its working concentration and analyze to confirm no interference at the analyte's retention time.
-
Spike another blank matrix lot with the analyte at the Lower Limit of Quantification (LLOQ) and analyze to confirm no interference at the deuterated IS's retention time.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration and the degree of scatter in the data.
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (coefficient of variation, %CV) for each QC level. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).
Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated IS.
Protocol:
-
Obtain at least six independent sources of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS spiked in a neat solution.
-
Set B: Blank matrix extracts spiked with the analyte and deuterated IS.
-
Set C: Matrix spiked with the analyte and deuterated IS, then extracted.
-
-
Calculate the matrix factor by comparing the peak areas of the analyte and IS in Set B to those in Set A. The IS-normalized matrix factor should be consistent across the different matrix sources, with a %CV of ≤15%.
Stability
Objective: To evaluate the stability of the analyte and the deuterated IS in the biological matrix under various storage and handling conditions.
Protocol:
-
Prepare QC samples at low and high concentrations.
-
Subject the QC samples to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing and thawing.
-
Short-Term Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature for a period longer than the expected sample storage time.
-
Stock Solution Stability: Stability of the analyte and IS stock solutions at their storage temperature.
-
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.
Visualizing Key Processes
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
Inter-laboratory Comparison of Results Using (3-Bromopyridin-2-yl)methanol-d2: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of (3-Bromopyridin-2-yl)methanol-d2 as an internal standard in quantitative analytical methods. As direct inter-laboratory comparison data is not publicly available, this document focuses on the expected performance of a deuterated internal standard against a non-isotopically labeled structural analog in a typical bioanalytical setting. The data presented herein is illustrative, based on established principles of analytical chemistry, to guide researchers in their selection of appropriate internal standards.
Deuterated internal standards are widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2][3] Their utility lies in their chemical and physical similarity to the analyte of interest, which allows them to effectively compensate for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response.[1][2][4]
This guide will compare the performance of This compound (the deuterated internal standard) against a hypothetical alternative, (6-Bromopyridin-2-yl)methanol (a structural analog internal standard), for the quantification of (3-Bromopyridin-2-yl)methanol (the analyte).
Data Presentation: Performance Characteristics
The following tables summarize the expected quantitative data from a series of validation experiments designed to assess the performance of each internal standard. The experiments are based on the principles outlined in the ICH M10 guideline on bioanalytical method validation.[5]
Table 1: Linearity
This table illustrates the linearity of the calibration curve for the analyte when using each of the internal standards. The response ratio is the peak area of the analyte divided by the peak area of the internal standard.
| Analyte Concentration (ng/mL) | Response Ratio with this compound | Response Ratio with (6-Bromopyridin-2-yl)methanol |
| 1 | 0.052 | 0.065 |
| 5 | 0.248 | 0.315 |
| 10 | 0.505 | 0.640 |
| 50 | 2.510 | 3.250 |
| 100 | 5.020 | 6.600 |
| Correlation Coefficient (r²) | >0.999 | >0.995 |
Table 2: Accuracy and Precision
This table shows the accuracy (% bias) and precision (% relative standard deviation, RSD) for quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) with this compound | Precision (% RSD) with this compound | Accuracy (% Bias) with (6-Bromopyridin-2-yl)methanol | Precision (% RSD) with (6-Bromopyridin-2-yl)methanol |
| Low | 3 | -2.5 | 3.1 | -8.2 | 9.5 |
| Medium | 40 | 1.8 | 2.5 | 5.5 | 7.8 |
| High | 80 | -0.5 | 1.9 | -3.1 | 6.2 |
Table 3: Matrix Effect
This table demonstrates the impact of the biological matrix on the analytical signal. The matrix factor is calculated by comparing the analyte/internal standard peak area ratio in the presence and absence of matrix. A value close to 1 indicates minimal matrix effect.
| QC Level | Concentration (ng/mL) | Matrix Factor with this compound | Matrix Factor with (6-Bromopyridin-2-yl)methanol |
| Low | 3 | 1.02 | 0.85 |
| High | 80 | 0.99 | 1.15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in bioanalytical method validation.
1. Linearity Assessment
-
Objective: To demonstrate the linear relationship between the analyte concentration and the instrument response over a defined range.
-
Protocol:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Add a constant concentration of the internal standard (this compound or (6-Bromopyridin-2-yl)methanol) to each calibration standard.
-
Process the samples using a suitable extraction method (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracted samples by LC-MS or GC-MS.
-
Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
2. Accuracy and Precision Evaluation
-
Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix as the calibration standards.
-
Spike the QC samples with the analyte and a constant concentration of the internal standard.
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Calculate the concentration of the analyte in each QC sample using the calibration curve.
-
Determine accuracy as the percent difference from the nominal concentration (% bias) and precision as the percent relative standard deviation (% RSD).
-
3. Matrix Effect Investigation
-
Objective: To evaluate the influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.
-
Set C: Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the matrix factor by dividing the peak area ratio of the analyte to the internal standard in Set B by the peak area ratio in Set A.
-
Mandatory Visualization
Caption: Experimental workflow for bioanalytical method validation.
Caption: Hypothetical signaling pathway involving a drug candidate.
References
Navigating the Pitfalls of Deuterium-Labeled Standards in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. While deuterium-labeled standards are a common choice due to their widespread availability and lower cost, they possess inherent limitations that can lead to erroneous results. This guide provides an objective comparison of deuterium-labeled standards with more robust alternatives, supported by experimental data, to inform the selection of the most suitable internal standard for rigorous quantitative assays.
The Isotope Effect: When "Almost Identical" Isn't Good Enough
A fundamental assumption when using a stable isotope-labeled internal standard (SIL-IS) is that it behaves identically to the analyte of interest throughout the analytical process.[1][2] However, the substitution of hydrogen with deuterium (B1214612) can introduce subtle physicochemical changes, leading to a phenomenon known as the chromatographic isotope effect (CIE).[3] This effect can cause the deuterated standard to have a different retention time than the unlabeled analyte, which can compromise the accuracy of quantification, especially in the presence of matrix effects.[4][5][6][7][8]
The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's polarity and interaction with the chromatographic stationary phase.[9][10] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][11] This separation, even if minor, can expose the analyte and the internal standard to different matrix environments, leading to differential ion suppression or enhancement and ultimately affecting the analyte-to-internal standard response ratio.[5][6][7]
Table 1: Illustrative Comparison of Retention Times for Analytes and Their Deuterium-Labeled Internal Standards
| Analyte | Internal Standard | Chromatographic System | Retention Time Difference (Analyte - IS) | Observation |
| Olanzapine | Olanzapine-d₃ | Reversed-Phase C18 | Slight separation (Rs < 0.16) | Deuterated standard elutes earlier.[3][4] |
| Carvedilol | Carvedilol-d₅ | Reversed-Phase C18 | Noticeable shift | Led to a 26% or more difference in matrix effects between lots of human plasma.[5] |
| Haloperidol | Haloperidol-d₄ | Not specified | Not specified | A 35% difference in extraction recovery was observed.[6] |
| Dimethyl-labeled Peptides | N/A | UPLC C18 | Median shift of 3 seconds | Deuterated peptides elute earlier.[3][11] |
The Instability of Deuterium Labels: The Problem of Back-Exchange
A significant drawback of deuterium-labeled standards is the potential for isotopic exchange, or "back-exchange," where deuterium atoms on the standard are replaced by hydrogen atoms from the sample matrix or mobile phase.[10][12][13] This phenomenon is particularly problematic for deuterium atoms located on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups.[10][13]
Back-exchange alters the isotopic composition of the internal standard, leading to a decrease in its signal and potentially an artificial increase in the analyte signal.[10] The rate of back-exchange is influenced by several factors, including pH, temperature, and solvent composition.[13][14] The minimum exchange rate for amide hydrogens, for instance, occurs at approximately pH 2.6.[15]
Caption: The process of back-exchange in deuterium-labeled standards.
The Superiority of ¹³C and ¹⁵N-Labeled Standards
Internal standards labeled with stable isotopes of carbon (¹³C) or nitrogen (¹¹⁵N) are considered the gold standard in quantitative mass spectrometry.[12][16] These standards circumvent the primary limitations associated with deuterium labeling.
-
Negligible Isotope Effects: The larger mass difference of ¹³C and ¹⁵N isotopes results in minimal to no chromatographic separation from the unlabeled analyte.[16] This ensures true co-elution and that both the analyte and the internal standard experience identical matrix effects.[16]
-
Isotopic Stability: ¹³C and ¹⁵N atoms are incorporated into the stable carbon or nitrogen backbone of the molecule, making them resistant to back-exchange under typical analytical conditions.[12][17]
Table 2: Performance Comparison of Internal Standard Types
| Feature | Deuterium-Labeled IS | ¹³C or ¹⁵N-Labeled IS |
| Chromatographic Co-elution | Potential for separation, leading to differential matrix effects.[5][6] | Excellent co-elution, ensuring identical exposure to matrix effects. |
| Isotopic Stability | Susceptible to back-exchange, especially at labile positions.[10][12] | Highly stable with no risk of isotopic exchange.[12][17] |
| Accuracy & Precision | Can be compromised due to isotope effects and instability.[8][12] | High accuracy and precision.[17][18] |
| Cost | Generally lower.[12] | Typically higher.[17][18] |
Experimental Protocols
Protocol 1: Evaluation of Chromatographic Isotope Effects
-
Objective: To determine the difference in retention time between an analyte and its deuterium-labeled internal standard.
-
Materials:
-
Analyte standard
-
Deuterium-labeled internal standard
-
HPLC/UHPLC system coupled to a mass spectrometer
-
Appropriate chromatographic column and mobile phases
-
-
Procedure:
-
Prepare individual stock solutions of the analyte and the internal standard.
-
Prepare a mixed solution containing both the analyte and the internal standard at a 1:1 ratio.
-
Inject the mixed solution onto the LC-MS system.
-
Acquire data in selected reaction monitoring (SRM) or selected ion monitoring (SIM) mode for both compounds.
-
Overlay the chromatograms and measure the retention times at the peak apex for the analyte and the internal standard.
-
Calculate the difference in retention time (Δt_R). A significant Δt_R indicates the presence of a chromatographic isotope effect.
-
Protocol 2: Assessment of Back-Exchange
-
Objective: To evaluate the stability of the deuterium label on an internal standard under various conditions.
-
Materials:
-
Deuterium-labeled internal standard
-
Buffers at different pH values (e.g., acidic, neutral, basic)
-
LC-MS system
-
-
Procedure:
-
Prepare solutions of the deuterium-labeled internal standard in each of the selected pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours).
-
Analyze the incubated samples by LC-MS.
-
Monitor the mass transitions for the intact deuterated standard and for any species that have lost one or more deuterium atoms.
-
Calculate the percentage of the standard that has undergone back-exchange by comparing the peak areas of the exchanged and unexchanged species.
-
A Logic-Driven Approach to Internal Standard Selection
The choice of an internal standard should be a deliberate process based on the analytical requirements and potential challenges.
Caption: A workflow for selecting an appropriate internal standard.
Conclusion
While deuterium-labeled internal standards are a viable option for certain applications, their inherent limitations, including chromatographic isotope effects and the potential for back-exchange, necessitate careful consideration and rigorous validation. For quantitative assays demanding the highest levels of accuracy, precision, and reliability, particularly in regulated environments or with complex biological matrices, ¹³C- and ¹⁵N-labeled internal standards are the superior choice. By understanding the potential pitfalls of deuterium labeling and making an informed decision on the most appropriate internal standard, researchers can significantly enhance the quality and integrity of their quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. benchchem.com [benchchem.com]
- 14. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Method Validation: With and Without an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A crucial decision in developing a robust analytical method is whether to employ an internal standard. This guide provides an objective comparison of method validation with and without an internal standard, supported by experimental data and detailed protocols, to aid in making an informed choice for your specific application.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a constant amount to all samples, including calibration standards, quality controls (QCs), and unknown samples.[1] Its primary purpose is to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results.[2][3] In contrast, a method without an internal standard, often referred to as an external standard method, relies on the absolute response of the analyte for quantification.[2]
Comparative Analysis: Key Validation Parameters
The decision to use an internal standard significantly impacts several key method validation parameters. The following tables summarize the quantitative differences observed in studies comparing the two approaches.
Table 1: Comparison of Precision (%RSD) With and Without an Internal Standard
| Analyte | Concentration Level | Without Internal Standard (%RSD) | With Internal Standard (%RSD) | Reference |
| Meloxicam in human plasma | Low QC | 11.8 | 12.29 | [4] |
| Meloxicam in human plasma | Medium QC | 9.87 | 8.55 | [4] |
| Meloxicam in human plasma | High QC | 7.94 | 6.99 | [4] |
| Diuron (HPLC) | 1 µL injection | ~1.8 | ~0.4 | [2] |
| Indoxacarb (HPLC) | 1 µL injection | ~2.5 | ~0.6 | [2] |
RSD: Relative Standard Deviation
Table 2: Comparison of Accuracy (%Bias) With and Without an Internal Standard
| Analyte | Concentration Level | Without Internal Standard (%Bias) | With Internal Standard (%Bias) | Reference |
| Meloxicam in human plasma | Low QC | 6.9 | -0.7 | [4] |
| Meloxicam in human plasma | Medium QC | 5.2 | -5.8 | [4] |
| Meloxicam in human plasma | High QC | 3.04 | -12.04 | [4] |
| 1-Hydroxypyrene (B14473) in urine | Not specified | Less accurate | Accuracy ≥ 85% | [5] |
As the data suggests, the use of an internal standard generally leads to an improvement in precision (lower %RSD), especially when dealing with small injection volumes or complex sample matrices.[1][2] The impact on accuracy can be more variable. While an internal standard can improve accuracy by compensating for sample loss during preparation, an inappropriate internal standard or procedural errors in its addition can introduce bias.[4]
The Rationale for Using an Internal Standard
The core principle behind using an internal standard is that it experiences similar variations as the analyte during the analytical process. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to more consistent and reliable results.[1]
Experimental Protocols
To ensure the validity of your chosen method, rigorous experimental protocols must be followed. Below are detailed methodologies for key validation experiments.
Protocol 1: Linearity Assessment
Objective: To demonstrate the linear relationship between the analyte concentration and the analytical response over a defined range.
Procedure (Without Internal Standard):
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Analyze each calibration standard in triplicate.
-
Plot the mean analyte response (e.g., peak area) against the corresponding analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should ideally be ≥ 0.99.
Procedure (With Internal Standard):
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Add a constant concentration of the internal standard to each calibration standard.
-
Analyze each calibration standard in triplicate.
-
Calculate the response ratio (analyte response / internal standard response) for each standard.
-
Plot the mean response ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should ideally be ≥ 0.99.
Protocol 2: Accuracy and Precision Determination
Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
For intra-day accuracy and precision: Analyze at least five replicates of each QC level on the same day.
-
For inter-day accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculations:
-
Accuracy: Expressed as the percentage of the measured concentration to the nominal concentration (%Bias). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: Expressed as the relative standard deviation (%RSD). Acceptance criteria are typically ≤15% (≤20% for LLOQ).
-
The Decision-Making Process: To Use or Not to Use an Internal Standard
The choice of whether to incorporate an internal standard into your method validation process depends on a variety of factors.
Conclusion
The use of an internal standard is a powerful technique to enhance the precision and, in many cases, the accuracy of an analytical method, particularly in the context of complex biological matrices and multi-step sample preparation procedures.[2][5] However, it is not a universal requirement, and a well-controlled external standard method can be sufficient for simpler applications.[4][6] The decision should be based on a thorough risk assessment of the potential sources of variability in the analytical workflow. Regulatory bodies like the FDA and the principles outlined in ICH guidelines emphasize the importance of a justified and properly validated method, regardless of the chosen approach.[7][8][9] Ultimately, the goal of method validation is to ensure the generation of reliable and reproducible data that can be trusted to make critical scientific and developmental decisions.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the HPLC Analysis of Bromopyridine Isomers
For researchers, scientists, and drug development professionals, the accurate analysis and separation of isomeric impurities are critical for ensuring the quality and safety of pharmaceutical products. Bromopyridines, common building blocks in organic synthesis, exist as three positional isomers: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. Their similar physicochemical properties make their separation a challenging analytical task. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of bromopyridine isomers, supported by experimental data from various studies.
Challenges in Isomer Separation
The primary difficulty in separating positional isomers like the bromopyridines lies in their identical molecular weight and similar polarities. Effective separation by HPLC relies on exploiting subtle differences in their interaction with the stationary and mobile phases. Factors such as the position of the bromine atom on the pyridine (B92270) ring influence the molecule's dipole moment and electron density, which in turn affects its retention behavior on different HPLC columns.
Comparative HPLC Methodologies
Method 1: Reversed-Phase HPLC on a C18 Column
A standard approach for the analysis of pyridine derivatives involves the use of a C18 column. This method is suitable for the analysis of 2-bromopyridine.[1]
Experimental Protocol:
-
Column: Newcrom R1 (C18-based)
-
Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.[1]
-
Detection: UV
This method provides a baseline for the analysis of bromopyridine isomers. However, achieving baseline separation of all three isomers on a standard C18 column can be challenging due to their similar hydrophobicities.
Method 2: Mixed-Mode Chromatography
Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can offer enhanced selectivity for polar and ionic compounds like bromopyridines. An available method demonstrates the separation of a mixture containing pyridine, a bromopyridine, and bipyridine on a mixed-mode column.[2][3]
Experimental Protocol:
-
Column: Amaze SC (mixed-mode stationary phase)[3]
-
Separation Modes: Reversed-phase and cation-exchange[3]
-
Mobile Phase: A gradient of acetonitrile, water, and ammonium (B1175870) formate (B1220265) (AmFm) at pH 3[3]
-
Detection: UV at 254 nm[3]
This approach is promising for the simultaneous analysis of all three isomers, as the cation-exchange functionality can exploit the differences in the basicity of the pyridine nitrogen, which is influenced by the position of the electron-withdrawing bromine atom.
Data Presentation
The following table summarizes the HPLC conditions from the discussed methods. It is important to note that these are from different studies and not a direct head-to-head comparison.
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Mixed-Mode |
| Column Type | C18-based (Newcrom R1) | Mixed-Mode (Amaze SC) |
| Stationary Phase Chemistry | Octadecylsilane | Reversed-phase and cation-exchange |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, Ammonium Formate (pH 3) |
| Elution Mode | Isocratic or Gradient | Gradient |
| Primary Interaction | Hydrophobic | Hydrophobic and Ion-Exchange |
| Analyte(s) Mentioned | 2-Bromopyridine | Pyridine, Bromopyridine, Bipyridine |
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method for the separation of bromopyridine isomers typically follows a logical workflow. This involves selecting an appropriate column and mobile phase, optimizing the separation conditions, and validating the method.
Caption: A generalized workflow for developing and validating an HPLC method for isomer separation.
Conclusion
The successful separation of bromopyridine isomers by HPLC is achievable through careful selection of the stationary phase and optimization of the mobile phase conditions. While a standard C18 column can be used for the analysis of individual isomers, mixed-mode chromatography presents a more powerful approach for the simultaneous separation of all three positional isomers by leveraging both hydrophobic and ion-exchange interactions. The choice of the optimal method will depend on the specific analytical requirements, such as the need for baseline separation of all isomers, compatibility with mass spectrometry, and the desired analysis time. Further method development and validation are recommended to establish a robust and reliable method for the routine analysis of bromopyridine isomers in a given sample matrix.
References
Safety Operating Guide
Safe Disposal of (3-Bromopyridin-2-yl)methanol-d2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of (3-Bromopyridin-2-yl)methanol-d2, a deuterated analog of a hazardous chemical.
This compound, like its non-deuterated counterpart, should be treated as a hazardous substance. While specific safety data for the deuterated compound is not extensively available, the safety profile is expected to be analogous to (3-Bromopyridin-2-yl)methanol. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols during handling and disposal is crucial.
Immediate Safety and Hazard Information
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. The following table summarizes the key hazard information based on the non-deuterated form.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1] | GHS07 |
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] The following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat that provides full skin coverage.[3]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate filter (e.g., Filter A-(P2)) should be used.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][6][7]
1. Waste Identification and Segregation:
-
This compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent materials) are classified as hazardous waste.[3]
-
This waste must be segregated as halogenated organic waste . Keep it separate from non-halogenated solvents and other chemical waste streams to prevent incompatible reactions and to facilitate proper disposal.[3]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container (e.g., glass or high-density polyethylene).[3]
-
The container must have a tightly sealing cap.[3]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., "Harmful," "Irritant").[3]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]
-
Ensure the storage area is away from incompatible materials.[8]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[5]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6][9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[3]
-
Wear Appropriate PPE: Before cleaning up the spill, don the required personal protective equipment as outlined above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal, following the same procedure as for the chemical waste.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. aksci.com [aksci.com]
- 7. uwlax.edu [uwlax.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (3-Bromopyridin-2-yl)methanol-d2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3-Bromopyridin-2-yl)methanol-d2. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Chemical Identifier:
-
Compound: this compound
-
CAS Number (non-deuterated): 52378-64-0[1]
Hazard Summary: (3-Bromopyridin-2-yl)methanol is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Standards and Recommendations |
| Eyes/Face | Chemical safety goggles or glasses. | Must meet ANSI Z87.1-2003 standards. A face shield is recommended when there is a risk of splashing.[2] |
| Skin | Chemically resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat. | For chemicals with skin hazard designations, consider double gloving with a flexible laminate glove under a heavy-duty outer glove.[2] Protective clothing should prevent skin exposure.[3][4][5] |
| Respiratory | NIOSH/MSHA approved respirator. | Required when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[3][4][6] |
Handling and Storage Protocols
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[3][4][5][7]
-
Avoid direct contact with skin, eyes, and clothing.[3][4][5]
-
Wash hands and any exposed skin thoroughly after handling.[3][4][5]
-
Use spark-proof tools and explosion-proof equipment as the compound may be flammable.[3][6]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
The non-deuterated analog is recommended to be stored in a refrigerator.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[3][6]
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3][5][6]
-
Collection: Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[3][6]
-
Decontamination: Clean the spill area thoroughly.
Disposal:
-
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[8]
-
Do not dispose of the chemical down the drain.
-
Leave the chemical in its original container; do not mix it with other waste.[8]
-
Treat uncleaned, empty containers as you would the product itself.[8]
Workflow for Safe Handling and Disposal
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
